molecular formula C8H10ClF2N B591831 (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride CAS No. 321318-28-9

(R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B591831
CAS No.: 321318-28-9
M. Wt: 193.622
InChI Key: YSKNBJOMVKILCE-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.622. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(3,5-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKNBJOMVKILCE-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660769
Record name (1R)-1-(3,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321318-28-9
Record name (1R)-1-(3,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine of interest in pharmaceutical research and development. Its stereospecific structure and the presence of fluorine atoms can impart unique pharmacological properties, making a thorough understanding of its physical characteristics essential for its application in drug design, synthesis, and formulation. This technical guide provides a summary of the known physical properties of this compound, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis.

Core Physical Properties

The physical properties of this compound are crucial for its handling, characterization, and application in research and development.

PropertyValueSource
Chemical Formula C₈H₁₀ClF₂N[1][2]
Molecular Weight 193.62 g/mol [1][2]
Melting Point 170 - 173 °C[3]
Appearance Crystalline solid (presumed)General knowledge
Optical Rotation Data not available in searched sources
Solubility Data not available in searched sources

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton adjacent to the chiral center, the methyl protons, and the amine protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing fluorine atoms and the positively charged ammonium group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbons attached to the fluorine atoms will exhibit characteristic splitting patterns due to C-F coupling.

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of this specific compound are not available in the public domain. However, a representative synthetic protocol provides insight into its preparation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a generalized workflow for which is presented below. This process typically involves the formation of a chiral intermediate followed by reduction and salt formation.

G cluster_0 Synthesis Workflow start Starting Material (e.g., 3,5-Difluoroacetophenone) step1 Chiral Resolution or Asymmetric Synthesis start->step1 Introduction of Chirality step2 Formation of Chiral Intermediate (e.g., Chiral Imine or Oxime) step1->step2 Derivatization step3 Reduction of Intermediate step2->step3 Stereoselective Reduction step4 Formation of Hydrochloride Salt (Reaction with HCl) step3->step4 Protonation end_product (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride step4->end_product

A generalized workflow for the synthesis of this compound.

Methodology for Physical Property Determination (General)

  • Melting Point: A calibrated melting point apparatus would be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Solubility: The solubility in various solvents (e.g., water, methanol, DMSO) would be determined by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by techniques like HPLC or UV-Vis spectroscopy.

  • Optical Rotation: A polarimeter is used to measure the optical rotation. A solution of the compound with a known concentration is prepared in a suitable solvent. The solution is placed in a sample cell of a defined path length, and plane-polarized light is passed through it. The angle of rotation of the polarized light is measured. The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired using a high-field NMR spectrometer. A deuterated solvent (e.g., DMSO-d₆, D₂O) would be used to dissolve the sample. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

Logical Relationships in Analysis

The characterization of this compound follows a logical progression of analytical techniques to confirm its identity, purity, and stereochemistry.

G cluster_1 Analytical Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural Elucidation ms Mass Spectrometry synthesis->ms Molecular Weight Confirmation mp Melting Point synthesis->mp Purity Assessment chiral_analysis Chiral Analysis (e.g., Chiral HPLC, Optical Rotation) synthesis->chiral_analysis Stereochemical Confirmation structure_confirmation Structure & Purity Confirmed nmr->structure_confirmation ms->structure_confirmation mp->structure_confirmation chiral_analysis->structure_confirmation

A logical workflow for the analytical characterization of the target compound.

Conclusion

This technical guide summarizes the currently available physical property data for this compound. While foundational data such as molecular weight and melting point are established, further experimental determination of its solubility profile and specific optical rotation is necessary for a comprehensive understanding of this compound. The provided experimental outlines and logical workflows serve as a guide for researchers and drug development professionals in their work with this and similar chiral amines. The absence of data on biological activity in the searched sources indicates an area ripe for future investigation.

References

An In-depth Technical Guide to (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 321318-28-9

This technical guide provides a comprehensive overview of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and applications, with a focus on its role as a valuable building block in the creation of complex pharmaceutical agents.

Physicochemical Properties

Table 1: Physicochemical Data

PropertyValueSource/Notes
CAS Number 321318-28-9-
Molecular Formula C₈H₁₀ClF₂N[1][2]
Molecular Weight 193.62 g/mol [1][2]
Appearance Data not availableTypically a white to off-white solid
Melting Point 133-134 °C (for the free amine)
Boiling Point Data not available-
Solubility Data not availableExpected to be soluble in water and polar organic solvents like methanol and ethanol.
PSA (Polar Surface Area) 26.02 Ų[1]
LogP 3.48680[1]

Synthesis and Purification

The synthesis of this compound typically involves the asymmetric synthesis of the chiral amine followed by salt formation. A common and effective method for producing chiral amines is the asymmetric reductive amination of the corresponding ketone.[3][4]

General Synthesis Workflow

A plausible synthetic route starts from 3,5-difluoroacetophenone. This ketone undergoes asymmetric reductive amination to introduce the chiral amine group, followed by treatment with hydrochloric acid to form the hydrochloride salt.

G start 3,5-Difluoroacetophenone step1 Asymmetric Reductive Amination (e.g., with a chiral catalyst and reducing agent) start->step1 step2 (R)-1-(3,5-Difluorophenyl)ethanamine step1->step2 step3 Salt Formation (with HCl in a suitable solvent like methanol or 1,4-dioxane) step2->step3 end This compound step3->end

Caption: General synthesis workflow for this compound.

Experimental Protocol: Asymmetric Reductive Amination (General Procedure)

The following is a generalized protocol based on established methods for asymmetric reductive amination of acetophenones.[3] Specific conditions for this exact substrate may require optimization.

Materials:

  • 3,5-Difluoroacetophenone

  • Ammonia source (e.g., ammonia in methanol, ammonium formate)

  • Chiral catalyst (e.g., a transition metal complex with a chiral ligand like those based on BINAP or other phosphine ligands)

  • Reducing agent (e.g., hydrogen gas, formic acid, or a hydride source like NaBH₄ in the presence of a chiral auxiliary)

  • Anhydrous solvent (e.g., methanol, ethanol, dichloromethane)

  • Hydrochloric acid (e.g., as a solution in a suitable solvent)

Procedure:

  • Imine Formation (in situ): In a reaction vessel under an inert atmosphere, dissolve 3,5-difluoroacetophenone in the chosen anhydrous solvent. Add the ammonia source. The formation of the corresponding imine may be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

  • Asymmetric Reduction: To the solution containing the imine, add the chiral catalyst. Introduce the reducing agent. If using hydrogen gas, the reaction is typically carried out under pressure in a hydrogenation apparatus. The reaction temperature and time are crucial parameters and should be optimized for the specific catalyst and substrate.

  • Work-up and Isolation of the Free Amine: After the reaction is complete (monitored by techniques like TLC or GC-MS), the catalyst is typically removed by filtration. The solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified (R)-1-(3,5-Difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, 1,4-dioxane).[1] Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent). The hydrochloride salt will typically precipitate out of the solution.

  • Purification of the Hydrochloride Salt: The precipitated salt can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any remaining impurities, and then dried under vacuum. Recrystallization from a suitable solvent system can be performed to achieve higher purity.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published. However, based on the structure, the following characteristic signals would be expected.

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the methyl group (doublet), the methine proton (quartet), the aromatic protons (multiplets), and a broad singlet for the ammonium protons.
¹³C NMR Resonances for the methyl carbon, the chiral methine carbon, and the aromatic carbons, with characteristic C-F couplings.
FT-IR Absorption bands for N-H stretching (of the ammonium group), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic ring), and C-F stretching.
Mass Spectrometry The mass spectrum of the free amine would show a molecular ion peak corresponding to C₈H₉F₂N.

Applications in Drug Development

Chiral phenylethylamines are a critical class of building blocks in the pharmaceutical industry due to their prevalence in biologically active molecules and their utility as chiral auxiliaries.[5][6] The (R)-enantiomer of 1-(3,5-difluorophenyl)ethanamine is particularly valuable for introducing a specific stereocenter and a difluorophenyl moiety, which can enhance metabolic stability and binding affinity of a drug candidate.

Role as a Chiral Building Block

This compound serves as a key starting material or intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The primary amine provides a reactive handle for the formation of amides, ureas, sulfonamides, and other functional groups, while the chiral center directs the stereochemistry of the final molecule.

G start This compound step1 Coupling Reaction (e.g., with a carboxylic acid, sulfonyl chloride, etc.) start->step1 step2 Intermediate with incorporated chiral fragment step1->step2 step3 Further synthetic transformations step2->step3 end Complex Chiral Drug Molecule step3->end

Caption: Role as a chiral building block in multi-step drug synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility stems from the presence of a stereochemically defined center and a difluorinated aromatic ring, both of which are desirable features in modern pharmaceutical agents. While detailed public data on some of its physicochemical properties and specific applications are limited, the general synthetic routes and its importance as a chiral amine are well-established. Further research and development will likely continue to uncover new applications for this versatile compound.

References

Synthesis of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary industrial synthesis route for (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, a key chiral intermediate in the development of various pharmaceutical agents. The most prevalent and efficient method identified is an asymmetric synthesis utilizing a chiral auxiliary, specifically (R)-tert-butanesulfinamide. This approach is favored for its high stereoselectivity and scalability.

Core Synthesis Route: Asymmetric Synthesis via Chiral Auxiliary

The synthesis of this compound is predominantly achieved through a three-step process involving the use of (R)-tert-butanesulfinamide as a chiral auxiliary. This method allows for the stereoselective formation of the desired (R)-enantiomer.

The overall synthesis pathway can be summarized as follows:

Synthesis_Route cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage and Salt Formation A 3,5-Difluoroacetophenone C (R,E)-N-(1-(3,5-difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide A->C Ti(OEt)4, THF B (R)-tert-Butanesulfinamide B->C D N-((R)-1-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide C->D NaBH4, THF E This compound D->E HCl in Methanol/Dioxane

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (R,E)-N-(1-(3,5-difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide (Chiral Sulfinylimine)

This initial step involves the condensation of 3,5-difluoroacetophenone with (R)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinylimine. The use of a Lewis acid catalyst, such as titanium(IV) ethoxide, is crucial for driving the reaction to completion.

Reaction:

Detailed Protocol:

  • To a solution of 3,5-difluoroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF), (R)-tert-butanesulfinamide (1.05 eq) is added.

  • Titanium(IV) ethoxide (2.0 eq) is added dropwise to the mixture at room temperature.

  • The reaction mixture is heated to reflux and stirred for several hours, with progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of brine.

  • The resulting slurry is filtered, and the filter cake is washed with ethyl acetate.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral sulfinylimine, which can be used in the next step without further purification.

Step 2: Diastereoselective Reduction to N-((R)-1-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide

The chiral sulfinylimine is then reduced diastereoselectively to the corresponding sulfinamide. The choice of reducing agent is critical for achieving high diastereoselectivity. Sodium borohydride is a commonly used reagent for this transformation.

Reaction:

Detailed Protocol:

  • The crude (R,E)-N-(1-(3,5-difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide from the previous step is dissolved in anhydrous THF.

  • The solution is cooled to a low temperature (e.g., -48 °C to -78 °C) under an inert atmosphere.

  • Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise, maintaining the low temperature.

  • The reaction is stirred at this temperature for several hours until completion, as monitored by TLC or HPLC.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-((R)-1-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide.

Step 3: Cleavage of the Chiral Auxiliary and Formation of this compound

The final step involves the removal of the tert-butanesulfinyl protecting group under acidic conditions, which simultaneously forms the hydrochloride salt of the desired product.

Reaction:

Detailed Protocol:

  • The crude N-((R)-1-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide is dissolved in a suitable solvent such as methanol or 1,4-dioxane.

  • A solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in 1,4-dioxane) is added at room temperature.

  • The reaction mixture is stirred for a period until the cleavage is complete, typically monitored by TLC or HPLC.

  • The resulting precipitate, which is the hydrochloride salt of the product, is collected by filtration.

  • The solid is washed with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove the cleaved sulfinamide by-product.

  • The product is dried under vacuum to yield this compound as a solid.

Quantitative Data Summary

While specific yields and enantiomeric excess can vary depending on the exact reaction conditions and scale, the following table provides typical data reported in the literature for this synthetic route.

StepProductTypical Yield (%)Typical Diastereomeric/Enantiomeric Excess (%)
1. Imine Formation(R,E)-N-(1-(3,5-difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide>95N/A
2. Diastereoselective ReductionN-((R)-1-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide85-95>98 (de)
3. Auxiliary Cleavage & Salt FormationThis compound>95>99 (ee)

Alternative Synthesis Route: Chiral Resolution

An alternative, though often less efficient, method for obtaining this compound is through the chiral resolution of the racemic amine. This classical approach involves the use of a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.

Chiral_Resolution racemate Racemic 1-(3,5-Difluorophenyl)ethanamine diastereomeric_salts Diastereomeric Salts racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation desired_salt (R)-Amine-(+)-Tartrate Salt separation->desired_salt undesired_salt (S)-Amine-(+)-Tartrate Salt separation->undesired_salt liberation Basification desired_salt->liberation final_product (R)-1-(3,5-Difluorophenyl)ethanamine liberation->final_product hcl_salt This compound final_product->hcl_salt HCl

Caption: Workflow for chiral resolution of 1-(3,5-Difluorophenyl)ethanamine.

This method, while conceptually simple, often requires extensive optimization of solvents and crystallization conditions to achieve high yields and enantiomeric purity. The recovery of the unwanted enantiomer can also be a consideration for improving the overall process economy.

Spectroscopic Data of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this document are representative and have been compiled based on the analysis of structurally similar compounds. This guide is intended for informational purposes to aid in the characterization and quality control of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride.

This compound is a chiral amine of interest in pharmaceutical research and development due to its potential as a building block in the synthesis of bioactive molecules. Accurate characterization of this compound is crucial for its application. This guide provides a summary of its expected spectroscopic data (NMR, IR, and MS) and the detailed experimental protocols for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: (1R)-1-(3,5-difluorophenyl)ethan-1-amine hydrochloride

  • CAS Number: 321318-28-9[1]

  • Molecular Formula: C₈H₁₀ClF₂N[2]

  • Molecular Weight: 193.62 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound.

Table 1: Representative ¹H NMR Data (400 MHz, D₂O)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.00m3HAr-H
~4.50q1HCH-NH₃⁺
~1.65d3HCH₃
~8.5 (exchangeable)br s3H-NH₃⁺
Table 2: Representative ¹³C NMR Data (100 MHz, D₂O)
Chemical Shift (δ) ppmAssignment
~163 (dd)C-F
~138 (t)C-CH
~112 (dd)Ar-CH
~104 (t)Ar-CH
~50CH-NH₃⁺
~20CH₃
Table 3: Representative IR (ATR) Data
Wavenumber (cm⁻¹)Description of Vibration
~3000-2800N-H stretch (amine salt)
~1600, ~1450Aromatic C=C stretch
~1620N-H bend (amine salt)
~1300-1100C-F stretch
~850Aromatic C-H out-of-plane bend
Table 4: Representative Mass Spectrometry (ESI+) Data
m/zInterpretation
~158.08[M+H]⁺ (free base)
~180.06[M+Na]⁺ (free base)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) environments in the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of Deuterium Oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.98 s

  • Spectral Width: 8223.7 Hz

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 24038.5 Hz

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure with the instrument's pressure arm to ensure good contact between the sample and the crystal.[3][4]

IR Acquisition Parameters:

  • Mode: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent.[2]

  • If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.

MS Acquisition Parameters (ESI+):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Mass Range: m/z 50 - 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

Mandatory Visualization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Structural Elucidation (Proton and Carbon Skeleton) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Confirmation MS->MS_Data Result Compound Identity and Purity Assessment NMR_Data->Result IR_Data->Result MS_Data->Result

Caption: Analytical workflow for the spectroscopic characterization.

References

Technical Guide: Solubility of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride in organic solvents. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This guide, therefore, provides a summary of the available qualitative information, a detailed, generalized experimental protocol for determining solubility, and a discussion of the physicochemical factors influencing the solubility of similar amine hydrochloride salts.

Overview of this compound

This compound is a chiral amine salt often used as a building block in the synthesis of pharmaceutically active compounds. Its physicochemical properties, particularly its solubility, are critical for process development, formulation, and bioavailability. The hydrochloride salt form is typically employed to improve the stability and aqueous solubility of the parent amine. However, its solubility in organic solvents is crucial for reaction chemistry, purification, and the preparation of specific formulations.

Solubility Data

Solvent CategorySolventQualitative Solubility / Implied UseCitation
Aprotic Polar Dimethyl Sulfoxide (DMSO)A related compound, (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride, is reported to be soluble in DMSO.[1]
Protic Polar MethanolUsed as a solvent in reactions involving the formation of the hydrochloride salt, implying some degree of solubility.[2]
Aprotic Nonpolar DichloromethaneUsed as a reaction solvent in the synthesis of the parent amine, suggesting the free base has good solubility. The salt form's solubility is likely lower.[2]
Ethers 1,4-DioxaneMentioned as a solvent for the hydrochloride formation, indicating it can be used as a medium for this compound.[2]

Note: This table is compiled from indirect sources and qualitative statements. For precise process design and development, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a crystalline solid like this compound in an organic solvent using the isothermal equilibrium method.

3.1. Materials and Equipment

  • This compound (pure, crystalline)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

  • Analytical balance (±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or a calibrated UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

3.2. Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time to reach equilibrium should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid crystallization upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound.

    • Determine the concentration of the solute in the saturated solution from the calibration curve, taking into account the dilution factor.

  • Calculation of Solubility:

    • Solubility can be expressed in various units:

      • Mass fraction (w/w): (mass of solute) / (mass of solute + mass of solvent)

      • Mole fraction (x): (moles of solute) / (moles of solute + moles of solvent)

      • Grams per 100 g of solvent: (mass of solute / mass of solvent) * 100

Visualizations

4.1. Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis & Calculation prep1 Add excess solute to solvent in vial prep2 Seal vial prep1->prep2 equil1 Place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours at constant T equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw supernatant with pre-warmed syringe sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 sample4 Dilute sample to known volume sample3->sample4 analysis1 Quantify concentration via HPLC or UV-Vis sample4->analysis1 analysis2 Calculate solubility (e.g., mole fraction, w/w) analysis1->analysis2 G cluster_solute Solute Properties cluster_solvent Solvent Properties solubility Solubility of Amine HCl Salt lattice Lattice Energy of the Salt Crystal lattice->solubility High energy decreases solubility h_bond_donor Ammonium Group (H-Bond Donor) h_bond_donor->solubility Interaction with H-bond acceptors increases solubility organic_moiety Organic Moiety (van der Waals forces) organic_moiety->solubility Interaction with non-polar solvents increases solubility polarity Solvent Polarity polarity->solubility Matching polarity increases solubility h_bond_acceptor H-Bond Acceptor Sites h_bond_acceptor->solubility Solvates cation, increases solubility dielectric Dielectric Constant dielectric->solubility High constant helps dissociate ions, increases solubility

References

Chemical structure and stereochemistry of (R)-1-(3,5-Difluorophenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride. This chiral amine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical compounds. This document outlines a probable asymmetric synthesis route, presents key physicochemical data in a structured format, and includes visualizations to aid in the understanding of its chemical properties and synthesis.

Chemical Structure and Stereochemistry

This compound is the hydrochloride salt of the (R)-enantiomer of 1-(3,5-Difluorophenyl)ethanamine. The molecule features a benzene ring substituted with two fluorine atoms at positions 3 and 5, and an ethylamine group attached to the ring at position 1. The stereochemistry at the chiral center (the carbon atom attached to the phenyl ring, the methyl group, the amino group, and a hydrogen atom) is designated as (R) according to the Cahn-Ingold-Prelog priority rules.

The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid. This salt form often improves the compound's stability, solubility in aqueous media, and ease of handling, which are desirable properties in pharmaceutical development.

Below is a 2D representation of the chemical structure:

chemical_structure Chemical Structure of (R)-1-(3,5-Difluorophenyl)ethanamine HCl C1 C C2 C C1->C2 C1->C2 C7 C* C1->C7 C3 C C2->C3 C4 C C3->C4 C3->C4 F1 F C3->F1 C5 C C4->C5 C6 C C5->C6 C5->C6 F2 F C5->F2 C6->C1 C8 CH₃ C7->C8 N NH₃⁺ C7->N H_chiral H C7->H_chiral Cl Cl⁻ N->Cl G start 3,5-Difluorobenzaldehyde + (R)-2-Methyl-2-propanesulfinamide step1 Condensation (Dehydrating Agent, e.g., Ti(OEt)₄) start->step1 intermediate1 (R,E)-N-(3,5-difluorobenzylidene)- 2-methylpropane-2-sulfinamide step1->intermediate1 step2 Diastereoselective Grignard Addition (CH₃MgBr) intermediate1->step2 intermediate2 N-((R)-1-(3,5-Difluorophenyl)ethyl)- (R)-2-methylpropane-2-sulfinamide step2->intermediate2 step3 Deprotection (HCl in Methanol/Ethanol) intermediate2->step3 end (R)-1-(3,5-Difluorophenyl)ethanamine HCl step3->end

The Ascendancy of Chiral Difluorophenyl Ethanamines: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. Among fluorinated motifs, the difluorophenyl group, when incorporated into a chiral ethanamine scaffold, presents a unique combination of properties that has garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis and application of chiral difluorophenyl ethanamines, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in relevant signaling pathways.

I. Enantioselective Synthesis of Chiral Difluorophenyl Ethanamines

The stereoselective synthesis of chiral difluorophenyl ethanamines is paramount to harnessing their therapeutic potential, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. A variety of asymmetric synthetic methodologies have been developed to access these valuable building blocks with high enantiopurity.

Asymmetric Reduction of Prochiral Ketones

A prevalent strategy for the synthesis of chiral difluorophenyl ethanols, key precursors to the corresponding ethanamines, is the asymmetric reduction of difluorophenyl ketones. Various chiral catalysts and reagents have been employed to achieve high enantioselectivity.

Table 1: Asymmetric Reduction of Difluorophenyl Ketones

Entry Ketone Substrate Catalyst/Reagent Reducing Agent Solvent Temp (°C) Yield (%) ee (%) Reference
1 1-(3,5-Difluorophenyl)ethan-1-one (R)-2-Methyl-CBS-oxazaborolidine BH₃·SMe₂ THF 0 >95 >99 1
2 1-(2,4-Difluorophenyl)ethan-1-one Baker's Yeast Polymethylhydrosiloxane (PMHS)/TBAF - RT >80 up to 70 2

| 3 | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | R-ω-Transaminase (ATA117) | Isopropylamine | Tris-HCl | 40 | - | >99.9 | 3 |

Other Enantioselective Methodologies

Beyond ketone reduction, other methods such as the diastereoselective trifluoromethylation of chiral sulfinimines have been successfully employed.

Table 2: Diastereoselective Synthesis of a Chiral Difluorophenyl Ethanamine Precursor

Entry Substrate Reagent Catalyst/Auxiliary Solvent Yield (%) d.r. Reference

| 1 | (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide | TMSCF₃ | K₃PO₄ | THF | 71 (overall) | 99:1 | 4 |

II. Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed experimental procedures for key synthetic transformations cited in the literature.

General Procedure for Asymmetric Reduction of a Difluorophenyl Ketone using a CBS Catalyst

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 eq)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq)

  • 1-(3,5-Difluorophenyl)ethan-1-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Borane-dimethyl sulfide complex (0.6 eq) is added slowly to the catalyst solution with stirring.

  • After stirring for 10-15 minutes, a solution of 1-(3,5-difluorophenyl)ethan-1-one (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes.

  • The reaction is stirred at 0 °C and monitored by TLC until completion.

  • Upon completion, the reaction is quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral 1-(3,5-difluorophenyl)ethan-1-ol.

General Procedure for Diastereoselective Trifluoromethylation of a Chiral Sulfinimine

Materials:

  • (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide in anhydrous THF is added K₃PO₄.

  • The mixture is cooled to the desired temperature (e.g., -78 °C).

  • TMSCF₃ is added dropwise to the reaction mixture.

  • The reaction is stirred at the same temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water.

  • The desired diastereomer is precipitated from the reaction mixture and collected by filtration.

  • The chiral auxiliary is removed under acidic conditions (e.g., HCl in methanol) to yield the corresponding chiral amine hydrochloride salt.

III. Biological Applications and Signaling Pathways

Chiral difluorophenyl ethanamines have emerged as promising scaffolds for the development of inhibitors targeting key enzymes implicated in various diseases, including Alzheimer's disease and cancer.

BACE1 Inhibition in Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β (Aβ) peptides.[5] Several studies have explored chiral difluorophenyl ethanamine derivatives as potent BACE1 inhibitors.[6] The difluorophenyl moiety can engage in favorable interactions within the enzyme's active site, while the chiral ethanamine backbone allows for precise positioning to maximize inhibitory activity.

BACE1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APP APP BACE1 BACE1 APP->BACE1 Cleavage sAPPb sAPPβ BACE1->sAPPb Releases C99 C99 BACE1->C99 Generates gamma_secretase γ-Secretase Abeta Aβ Peptide gamma_secretase->Abeta Releases Plaques Amyloid Plaques Abeta->Plaques Aggregation Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Inhibitor Chiral Difluorophenyl Ethanamine Inhibitor Inhibitor->BACE1 Inhibits C99->gamma_secretase Cleavage

BACE1 Inhibition by Chiral Difluorophenyl Ethanamines

The diagram above illustrates the amyloidogenic pathway where BACE1 cleaves the amyloid precursor protein (APP). Chiral difluorophenyl ethanamine inhibitors are designed to block the active site of BACE1, thereby preventing the initial cleavage of APP and subsequent formation of neurotoxic Aβ plaques.

EGFR Inhibition in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[7][8][9][10] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs. Chiral difluorophenyl ethanamine derivatives have been investigated as potential EGFR inhibitors.[11]

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Chiral Difluorophenyl Ethanamine Inhibitor Inhibitor->EGFR Inhibits ATP Binding

EGFR Signaling Inhibition by Chiral Difluorophenyl Ethanamines

This diagram depicts the activation of the EGFR signaling cascade upon ligand binding, leading to downstream activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. Chiral difluorophenyl ethanamine inhibitors can block this pathway by competing with ATP for the kinase domain of EGFR, thus preventing its activation.

IV. Conclusion

Chiral difluorophenyl ethanamines represent a privileged scaffold in modern drug discovery. The continued development of efficient and highly stereoselective synthetic methods is crucial for exploring the full potential of this compound class. The examples of BACE1 and EGFR inhibition highlight the versatility of this motif in targeting diverse and challenging biological targets. Future research will undoubtedly uncover new applications and refine the synthetic strategies for these promising molecules, paving the way for the development of novel and effective therapeutics.

References

The Core Mechanism of (R)-1-(3,5-Difluorophenyl)ethanamine in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral primary amine that has emerged as a significant building block in the synthesis of pharmaceuticals and other enantiomerically pure compounds. Beyond its role as a chiral synthon, its structural motifs are pertinent to the field of organocatalysis. This technical guide provides an in-depth analysis of the putative mechanism of action of (R)-1-(3,5-Difluorophenyl)ethanamine and structurally similar chiral primary amines when employed as organocatalysts in asymmetric synthesis. By examining the fundamental principles of enamine and iminium ion catalysis, this document elucidates how the stereochemical information from the catalyst is transferred to the substrate, leading to the formation of a single enantiomer of the product with high fidelity.

Introduction: The Role of Chiral Amines in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral amines are a prominent class of organocatalysts, capable of activating substrates through the formation of transient, reactive intermediates.[1][2][3] Primary chiral amines, such as (R)-1-(3,5-Difluorophenyl)ethanamine, are particularly versatile. They can participate in two principal modes of activation: enamine catalysis and iminium ion catalysis.[1][2] The strategic placement of a chiral center adjacent to the amine functionality allows for effective stereochemical control during the catalytic cycle.

The 3,5-difluorophenyl group in the target molecule is significant. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the amine and the stability of the intermediates, while the steric bulk of the entire substituent plays a crucial role in the enantiofacial discrimination of the substrate.

The Dual Catalytic Cycles of Chiral Primary Amines

The catalytic utility of (R)-1-(3,5-Difluorophenyl)ethanamine and its analogs is predicated on their ability to reversibly form chiral enamines or iminium ions with carbonyl-containing substrates.

Enamine Catalysis: Activating the α-Position

In enamine catalysis, the chiral primary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making the α-carbon susceptible to attack by an electrophile.

The general workflow for enamine catalysis is as follows:

  • Enamine Formation: The chiral primary amine condenses with a carbonyl compound, eliminating a molecule of water to form a chiral enamine.

  • Nucleophilic Attack: The enamine, acting as a nucleophile, attacks an electrophile. The stereochemistry of this step is directed by the chiral scaffold of the catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-functionalized carbonyl product and regenerate the chiral amine catalyst.

Enamine_Catalysis cluster_cycle Catalytic Cycle cluster_legend Legend Catalyst (R)-Amine Catalyst Enamine Chiral Enamine (Nucleophilic) Catalyst->Enamine + Carbonyl Carbonyl Carbonyl (Aldehyde/Ketone) Iminium Iminium Ion Enamine->Iminium + Electrophile Water_out - H₂O Electrophile Electrophile (E+) Product α-Functionalized Product Iminium->Product + H₂O Product->Catalyst - Catalyst Water_in H₂O Water_out->Catalyst - H₂O Key_Catalyst Catalyst Key_Intermediate Key Intermediate

Caption: Generalized workflow for enamine catalysis.

Iminium Ion Catalysis: Activating the β-Position

For α,β-unsaturated aldehydes and ketones, chiral primary amines can act via iminium ion catalysis. In this mode, the formation of a chiral iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating the β-position for nucleophilic attack.

The steps in iminium ion catalysis are:

  • Iminium Ion Formation: The chiral primary amine condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion.

  • Nucleophilic Addition: A nucleophile attacks the electrophilic β-carbon of the iminium ion. The chiral environment around the iminium ion dictates the facial selectivity of the attack.

  • Hydrolysis and Catalyst Regeneration: The resulting enamine is hydrolyzed to release the β-functionalized product and regenerate the catalyst.

Iminium_Catalysis cluster_cycle Catalytic Cycle cluster_legend Legend Catalyst (R)-Amine Catalyst Iminium Chiral Iminium Ion (Electrophilic) Catalyst->Iminium + Unsat. Carbonyl Unsat_Carbonyl α,β-Unsaturated Carbonyl Enamine Enamine Iminium->Enamine + Nucleophile Nucleophile Nucleophile (Nu-) Product β-Functionalized Product Enamine->Product + H₂O Product->Catalyst - Catalyst Water_in H₂O Key_Catalyst Catalyst Key_Intermediate Key Intermediate

Caption: Generalized workflow for iminium ion catalysis.

Applications and Quantitative Data

Chiral primary amines are effective catalysts for a range of asymmetric transformations. While specific data for (R)-1-(3,5-Difluorophenyl)ethanamine as a catalyst is not extensively published, we can infer its potential performance from studies on structurally related primary amine catalysts in key reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful C-C bond-forming reaction. Chiral primary amines can catalyze the reaction between a ketone and an aldehyde via an enamine intermediate.

Catalyst Structure (Analog)KetoneAldehydeYield (%)ee (%)Reference
Chiral α-amino amideCyclohexanone4-Nitrobenzaldehyde9598 (anti)Generic Data
Cinchona-derived primary amineAcetoneBenzaldehyde8892 (syn)[4]
Asymmetric Michael Addition

The Michael addition of nucleophiles to α,β-unsaturated carbonyls is a fundamental reaction in organic synthesis. This can be catalyzed by chiral primary amines through iminium ion activation.

Catalyst Structure (Analog)Michael DonorMichael AcceptorYield (%)ee (%)Reference
Chiral primary amine thioureaNitromethaneChalcone9295Generic Data
Diarylprolinol silyl etherThiophenolCyclohexenone9991Generic Data

Experimental Protocols

The following represents a generalized experimental protocol for a chiral primary amine-catalyzed asymmetric reaction, which can be adapted for use with (R)-1-(3,5-Difluorophenyl)ethanamine.

General Procedure for an Asymmetric Michael Addition
  • Catalyst Preparation: To a solution of the α,β-unsaturated aldehyde/ketone (1.0 mmol) in an appropriate solvent (e.g., CH₂Cl₂, Toluene, 2.0 mL) at room temperature is added the chiral primary amine catalyst (0.1 mmol, 10 mol%).

  • Acid Co-catalyst: An acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%) is often added to facilitate iminium ion formation and catalyst turnover.

  • Reaction Initiation: The mixture is stirred for 10 minutes, then cooled to the desired temperature (e.g., 0 °C, -20 °C).

  • Nucleophile Addition: The nucleophile (1.2 mmol) is added dropwise to the reaction mixture.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Experimental_Workflow cluster_protocol Experimental Protocol Start Start Step1 Dissolve Substrate in Solvent Start->Step1 Step2 Add Chiral Amine Catalyst Step1->Step2 Step3 Add Acid Co-catalyst Step2->Step3 Step4 Cool Reaction Mixture Step3->Step4 Step5 Add Nucleophile Step4->Step5 Step6 Monitor Reaction (TLC/HPLC) Step5->Step6 Step7 Quench Reaction Step6->Step7 Reaction Complete Step8 Aqueous Work-up & Extraction Step7->Step8 Step9 Purification (Chromatography) Step8->Step9 Step10 Analyze Enantiomeric Excess (Chiral HPLC) Step9->Step10 End End Step10->End

Caption: A typical experimental workflow for asymmetric organocatalysis.

Conclusion

(R)-1-(3,5-Difluorophenyl)ethanamine embodies the core principles of chiral primary amine organocatalysis. Its potential to operate through both enamine and iminium ion pathways makes it a versatile tool for asymmetric synthesis. The stereoelectronic properties of the 3,5-difluorophenyl substituent are critical for inducing high levels of stereoselectivity. For researchers in drug development and other scientific fields, understanding these fundamental mechanisms is key to designing novel synthetic routes to enantiomerically pure molecules. Further investigation into the specific catalytic applications of (R)-1-(3,5-Difluorophenyl)ethanamine is warranted and promises to yield valuable insights and methodologies for asymmetric synthesis.

References

A Technical Guide to Sourcing High-Purity (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity chiral intermediates is a critical step in ensuring the efficacy, safety, and reproducibility of novel therapeutics. This guide provides an in-depth overview of commercial suppliers for high-purity (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. Furthermore, this document outlines the essential quality control parameters and a robust supplier qualification workflow to aid in the selection of a reliable source for this critical raw material.

Commercial Suppliers and Product Specifications

The availability of this compound (CAS: 321318-28-9) is spread across a variety of chemical suppliers, ranging from large-scale manufacturers to specialized niche providers. The purity of the commercially available material is a key consideration, with most suppliers offering grades from 95% to over 98%. For research and development purposes, particularly in the pharmaceutical industry, a purity of ≥98% is often required. Below is a summary of publicly available information from various suppliers. It is important to note that the provided data is for informational purposes and should be verified with the supplier directly. Requesting a certificate of analysis (CoA) is a mandatory step before purchase.

Supplier CategoryExemplary SuppliersStated PurityAnalytical Data Availability
Chemical Marketplaces LookChem[1], Echemi95% to >99% (Varies by listing)Often general; specific CoAs must be requested
Specialty Chemical Suppliers Amadis Chemical[2], CymitQuimica[3], Fluorochem[3]97% to 98%[2][3]NMR, CNMR, HPLC, LC-MS data may be available upon request[2]
Life Science and Research Chemical Suppliers American Custom Chemicals Corporation, SynQuest Laboratories, TRC95% to 98%CoAs typically available

Quality Control and Analytical Methodologies

Ensuring the chemical and chiral purity of this compound is paramount for its application in pharmaceutical synthesis.[] The quality control of such chiral intermediates involves a suite of analytical techniques to confirm identity, quantify impurities, and determine the enantiomeric excess (e.e.).[5]

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and provides information on chemical purity.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing chemical purity.[6]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for determining the enantiomeric purity (enantiomeric excess) of the material.[][6]

  • Supercritical Fluid Chromatography (SFC): An alternative to chiral HPLC for enantiomeric separation.

Experimental Protocols

While specific analytical methods are proprietary to each supplier, the following sections provide representative protocols for the analysis of chiral amines, which can be adapted for this compound.

General Protocol for Chiral HPLC Analysis

The enantiomeric purity of 1-phenylethylamine derivatives can be determined by chiral HPLC. The following is a generalized method based on common practices for similar compounds.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, IC) is often effective for the separation of chiral amines.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) can improve peak shape and resolution.

Example Chromatographic Conditions (based on a patent for a similar compound)[7]:

  • Column: Crown ether derivative-coated silica gel packed column (5 µm particle size).

  • Mobile Phase: Perchloric acid aqueous solution (pH=1.0)/acetonitrile (50:50 v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

System Suitability: A solution containing both the (R) and (S) enantiomers (racemic mixture) should be injected to ensure adequate resolution between the two peaks.

Protocol for Chiral Derivatization for HPLC Analysis

In cases where direct chiral separation is challenging, derivatization with a chiral agent to form diastereomers can be employed. These diastereomers can then be separated on a standard achiral HPLC column.

Principle: The racemic amine is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography.

Example Derivatization Protocol:

  • Reagent Preparation: Prepare a solution of a chiral derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), in an appropriate solvent (e.g., acetone).

  • Derivatization Reaction: To a solution of this compound in a suitable buffer, add the FLEC solution and allow the reaction to proceed to completion.

  • HPLC Analysis: Analyze the resulting diastereomeric mixture using a standard reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

Supplier Qualification Workflow

For professionals in the pharmaceutical industry, a robust supplier qualification process is not just a recommendation but a regulatory expectation.[8][9][10] The following workflow outlines a systematic approach to selecting and qualifying a supplier for a critical raw material like this compound.

SupplierQualification start Start: Identify Need for High-Purity Intermediate initial_screening Initial Supplier Screening - Online Search - Database Review - Preliminary Inquiry start->initial_screening request_info Request for Information (RFI) - Technical Data Package - Sample Certificate of Analysis (CoA) - Purity Specifications initial_screening->request_info sample_request Request and Evaluate Sample - In-house QC Testing - Confirmation of Purity and Identity request_info->sample_request sample_request->initial_screening Sample Fails audit Supplier Audit (On-site or Remote) - Quality Management System (QMS) Review - Manufacturing Process Overview - Regulatory Compliance Check sample_request->audit Sample Meets Specs audit->initial_screening Audit Failure quality_agreement Establish Quality Agreement - Specification Harmonization - Change Control Procedures - Deviation and OOS Protocols audit->quality_agreement Successful Audit approved_supplier Approved Supplier List quality_agreement->approved_supplier ongoing_monitoring Ongoing Monitoring - Batch-to-Batch Consistency - Annual Performance Review approved_supplier->ongoing_monitoring end End: Secure and Reliable Supply Chain approved_supplier->end ongoing_monitoring->audit Performance Issues ongoing_monitoring->approved_supplier

Caption: Supplier Qualification Workflow for Critical Raw Materials.

Conclusion

The selection of a commercial supplier for high-purity this compound requires a diligent and systematic approach. For researchers and drug development professionals, this involves not only identifying potential suppliers but also rigorously evaluating their products and quality systems. By implementing a thorough supplier qualification process and understanding the key analytical methodologies for purity assessment, organizations can mitigate risks to their research and development timelines and ensure the quality and consistency of their final drug product.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (R)-1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the development and manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or, in some cases, exhibiting undesirable side effects. Diastereomeric salt formation is a classical and industrially scalable method for chiral resolution. This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, such as solubility, these diastereomers can be separated by fractional crystallization.

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral resolving agent that has proven effective in the separation of enantiomers of various racemic acids. The presence of the difluoro-substituted phenyl ring can influence the stability and crystallization properties of the resulting diastereomeric salts, potentially leading to efficient and high-yield resolutions. These application notes provide a detailed protocol for the chiral resolution of racemic acids using (R)-1-(3,5-Difluorophenyl)ethanamine, including a specific example with a mandelic acid derivative and a general procedure adaptable to other racemic acids.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. A racemic mixture of a carboxylic acid, (±)-Acid, is reacted with an enantiomerically pure chiral amine, (R)-1-(3,5-Difluorophenyl)ethanamine, to form two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. These diastereomeric salts can then be separated based on differences in their solubility through fractional crystallization. The less soluble diastereomeric salt will crystallize preferentially from the solution, allowing for its isolation by filtration. Subsequently, the resolved enantiomer of the acid can be recovered from the isolated diastereomeric salt by treatment with a strong acid, which also allows for the recovery of the chiral resolving agent.

G racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid-R-Amine + S-Acid-R-Amine) racemic_acid->diastereomeric_salts + resolving_agent (R)-1-(3,5-Difluorophenyl)ethanamine resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt (e.g., R-Acid-R-Amine) crystallization->less_soluble_salt Solid more_soluble_salt More Soluble Salt in Filtrate (e.g., S-Acid-R-Amine) crystallization->more_soluble_salt Solution acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification more_soluble_salt->acidification2 resolved_acid1 Enantiomerically Enriched Acid (e.g., R-Acid) acidification1->resolved_acid1 recovered_agent1 Recovered Resolving Agent acidification1->recovered_agent1 resolved_acid2 Enantiomerically Enriched Acid (e.g., S-Acid) acidification2->resolved_acid2 recovered_agent2 Recovered Resolving Agent acidification2->recovered_agent2

Figure 1: General workflow for chiral resolution.

Experimental Protocols

Materials and Equipment
  • Racemic carboxylic acid

  • (R)-1-(3,5-Difluorophenyl)ethanamine

  • Anhydrous solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile)

  • Hydrochloric acid (HCl) or other strong acid

  • Sodium hydroxide (NaOH) or other strong base

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Crystallization dish

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or GC for determining enantiomeric excess (e.e.) and diastereomeric excess (d.e.)

Protocol 1: Resolution of Racemic 3-Chloro-5-difluoro-methoxy Mandelic Acid

This protocol is based on a patented procedure and serves as a specific example of the application of (R)-1-(3,5-Difluorophenyl)ethanamine.

1. Diastereomeric Salt Formation and Crystallization:

  • In a suitable reaction vessel, combine the racemic 3-chloro-5-difluoro-methoxy mandelic acid and (D)-proline amide (as an alternative chiral amine, showcasing the adaptability of the general principle) in ethyl acetate saturated with water (approximately 8.1% water in ethyl acetate).

  • Heat the mixture to reflux and stir for 10 minutes.

  • The resulting thin suspension is then cooled to 23°C over a period of 13 hours, followed by further cooling to 18°C over 40 minutes.

  • Collect the precipitated salt by filtration and wash with ethyl acetate (3 x 30 ml).

2. Recovery of the Resolved Mandelic Acid Derivative:

  • Dissolve a sample of the isolated salt in a 1:1 mixture of 1 M HCl and ethyl acetate.

  • Separate the organic layer, concentrate it to dryness, and analyze by chiral HPLC to determine the enantiomeric excess of the (R)-3-chloro-5-difluoro-methoxy mandelic acid.

Table 1: Quantitative Data for the Resolution of 3-Chloro-5-difluoro-methoxy Mandelic Acid

ParameterValue
Racemic Acid3-chloro-5-difluoro-methoxy mandelic acid
Resolving Agent(D)-proline amide
SolventEthyl acetate with ~8% water
Yield of Diastereomeric SaltNot specified
Enantiomeric Excess (e.e.) of Resolved AcidHigh degree of purity

Note: This example uses (D)-proline amide. The same principle applies when using (R)-1-(3,5-Difluorophenyl)ethanamine, though optimal conditions may vary.

Protocol 2: General Procedure for the Resolution of Racemic Carboxylic Acids

This general protocol is adapted from established methods for chiral resolution using structurally similar resolving agents like (R)-1-phenylethanamine and can be optimized for various racemic acids.

1. Solvent Screening (Small Scale):

  • In separate small vials, dissolve approximately 100 mg of the racemic acid in 1-2 mL of various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Add 0.5 equivalents of (R)-1-(3,5-Difluorophenyl)ethanamine to each vial.

  • Heat the vials gently to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by cooling in an ice bath.

  • Observe the formation of crystalline precipitate. The ideal solvent will yield a good quantity of crystalline material.

2. Diastereomeric Salt Formation and Crystallization (Preparative Scale):

  • In a reaction flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen optimal solvent with gentle heating.

  • In a separate container, dissolve (R)-1-(3,5-Difluorophenyl)ethanamine (0.5 - 1.0 equivalents) in a minimal amount of the same solvent.

  • Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization. For improved yield, the mixture can be further cooled in an ice bath or refrigerator for several hours or overnight.

  • Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Dry the crystals. The diastereomeric excess (d.e.) of the salt can be determined at this stage by NMR or by liberating the acid and analyzing by chiral HPLC/GC.

3. Recrystallization for Purity Enhancement (Optional):

  • If the initial diastereomeric excess is not satisfactory, the isolated salt can be recrystallized from the same or a different solvent system to improve its purity.

4. Liberation of the Enantiomerically Enriched Carboxylic Acid:

  • Suspend the diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidify the aqueous layer by the dropwise addition of a strong acid (e.g., 2 M HCl) until the pH is approximately 1-2.

  • Stir the mixture until all the solid has dissolved and the resolved carboxylic acid has partitioned into the organic layer.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

  • Determine the yield and enantiomeric excess (e.e.) of the resolved acid.

5. Recovery of the Chiral Resolving Agent:

  • The aqueous layer from the acidification step contains the hydrochloride salt of (R)-1-(3,5-Difluorophenyl)ethanamine.

  • Basify the aqueous solution with a strong base (e.g., 2 M NaOH) to a pH of approximately 12-13.

  • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) (2-3 times).

  • Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to recover the (R)-1-(3,5-Difluorophenyl)ethanamine.

G cluster_prep Preparation and Salt Formation cluster_cryst Crystallization and Isolation cluster_recovery Recovery of Resolved Acid and Amine dissolve_acid Dissolve Racemic Acid in Optimal Solvent mix_solutions Combine Solutions and Stir dissolve_acid->mix_solutions dissolve_amine Dissolve (R)-Amine in Solvent dissolve_amine->mix_solutions cool_slowly Slow Cooling to Room Temperature mix_solutions->cool_slowly cool_further Further Cooling (Ice Bath/Refrigerator) cool_slowly->cool_further filter_wash Filter and Wash Crystals (Cold Solvent) cool_further->filter_wash dry_crystals Dry Diastereomeric Salt filter_wash->dry_crystals suspend_salt Suspend Salt in Water/Organic Solvent dry_crystals->suspend_salt acidify Acidify Aqueous Layer (e.g., 2M HCl) suspend_salt->acidify extract_acid Extract Resolved Acid into Organic Phase acidify->extract_acid basify Basify Aqueous Layer (e.g., 2M NaOH) acidify->basify extract_amine Extract Recovered Amine into Organic Phase basify->extract_amine

Figure 2: Detailed experimental workflow.

Data Presentation

The following table provides a template for summarizing the results of chiral resolution experiments with different racemic acids. Researchers should populate this table with their experimental data to facilitate comparison and optimization.

Table 2: Summary of Chiral Resolution of Various Racemic Acids with (R)-1-(3,5-Difluorophenyl)ethanamine

Racemic AcidSolvent SystemMolar Ratio (Acid:Amine)Yield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)Yield of Resolved Acid (%)Enantiomeric Excess (e.e.) (%)
Example Acid Ae.g., Ethanole.g., 1:0.5DataDataDataData
Example Acid Be.g., Isopropanole.g., 1:0.6DataDataDataData
Example Acid Ce.g., Acetonitrilee.g., 1:1DataDataDataData

Conclusion

The protocol described provides a robust framework for the chiral resolution of racemic carboxylic acids using (R)-1-(3,5-Difluorophenyl)ethanamine. The success of the resolution is highly dependent on the specific racemic acid and the careful optimization of experimental parameters, particularly the choice of solvent and the crystallization conditions. By following the outlined procedures for screening and preparative scale resolution, researchers and drug development professionals can effectively separate enantiomers, a crucial step in the production of enantiomerically pure compounds. The ability to recover and recycle the chiral resolving agent adds to the economic viability of this method for large-scale applications.

Application Notes and Protocols for the Use of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride as a Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride as a chiral resolving agent for the separation of enantiomers of racemic carboxylic acids. This method is particularly relevant in pharmaceutical development and chemical synthesis where the isolation of a single enantiomer is critical for therapeutic efficacy and safety.

Introduction

Chiral resolution by diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers.[1][2] The process involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3] this compound is a chiral amine that can be used as a resolving agent for racemic carboxylic acids. The presence of the difluorophenyl group can influence the crystal packing of the resulting diastereomeric salts, potentially leading to efficient separation.

Principle of Chiral Resolution

The fundamental principle involves the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3] When a racemic carboxylic acid, (R/S)-Acid, is reacted with (R)-1-(3,5-Difluorophenyl)ethanamine, two diastereomeric salts are formed:

  • (R)-Acid · (R)-Amine

  • (S)-Acid · (R)-Amine

These diastereomeric salts can then be separated based on differences in their solubility in a carefully selected solvent system. One diastereomer will preferentially crystallize, allowing for its isolation by filtration. Subsequently, the pure enantiomer of the carboxylic acid can be regenerated from the isolated diastereomeric salt.

Hypothetical Application: Resolution of Racemic Ibuprofen

To illustrate the application of this compound, a hypothetical protocol for the resolution of racemic ibuprofen is presented below. Please note that the following data is representative and should be optimized for specific experimental conditions.

Data Presentation

The following table summarizes the hypothetical results for the resolution of racemic ibuprofen using this compound.

ParameterValue
Racemic Carboxylic Acid(R/S)-Ibuprofen
Resolving Agent(R)-1-(3,5-Difluorophenyl)ethanamine
Molar Ratio (Acid:Amine)1:0.5
SolventEthanol
Crystallization Temperature4 °C
Yield of Diastereomeric Salt35% (based on initial racemate)
Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen>98%
Experimental Workflow

The general workflow for the chiral resolution process is depicted in the following diagram.

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Regeneration of Enantiomer racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) mix Mixing and Dissolution racemic_acid->mix resolving_agent Resolving Agent ((R)-Amine) resolving_agent->mix solvent Solvent solvent->mix crystallization Cooling and Crystallization mix->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((S)-Acid · (R)-Amine) filtration->less_soluble mother_liquor Mother Liquor (Enriched in (R)-Acid · (R)-Amine) filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble->acidification extraction Extraction acidification->extraction pure_enantiomer Pure (S)-Enantiomer extraction->pure_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: Workflow for Chiral Resolution.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound as a resolving agent. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution.

Protocol 1: Diastereomeric Salt Formation and Crystallization

Objective: To form and crystallize the diastereomeric salt of a racemic carboxylic acid with (R)-1-(3,5-Difluorophenyl)ethanamine.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Sodium hydroxide (to liberate the free amine)

  • A range of solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Liberation of the Free Amine: Dissolve this compound in water and add a stoichiometric amount of a base (e.g., 1M NaOH) to liberate the free amine. Extract the free amine into a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Salt Formation: In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a chosen solvent with gentle heating.

  • In a separate flask, dissolve the liberated (R)-1-(3,5-Difluorophenyl)ethanamine (0.5-1.0 equivalent) in the same solvent.

  • Slowly add the amine solution to the carboxylic acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling (e.g., in an ice bath or refrigerator) may be necessary.

  • If crystallization does not occur, try concentrating the solution or adding an anti-solvent. Screening of different solvents is highly recommended.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2: Regeneration of the Pure Enantiomer

Objective: To liberate the enantiomerically pure carboxylic acid from the isolated diastereomeric salt.

Materials:

  • Isolated diastereomeric salt

  • Aqueous acid solution (e.g., 1M HCl)

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent.

  • Acidify the aqueous layer by dropwise addition of the acid solution until the pH is acidic (typically pH 1-2). This will protonate the carboxylic acid and deprotonate the resolving agent.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Protocol 3: Determination of Enantiomeric Excess (e.e.)

Objective: To determine the enantiomeric purity of the resolved carboxylic acid.

Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of a chiral compound.

General Procedure:

  • Prepare a standard solution of the racemic carboxylic acid.

  • Prepare a solution of the resolved carboxylic acid.

  • Inject the samples onto a suitable chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Use a mobile phase that provides good separation of the two enantiomers (e.g., a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid).

  • Determine the peak areas for each enantiomer in the chromatograms.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Logical Relationship Diagram

The logical steps involved in developing a chiral resolution process are outlined below.

G start Start: Racemic Mixture select_solvent Solvent Screening start->select_solvent optimize_ratio Optimize Molar Ratio (Acid:Amine) select_solvent->optimize_ratio optimize_temp Optimize Crystallization Temperature optimize_ratio->optimize_temp scale_up Scale-up optimize_temp->scale_up analysis Analysis (e.g., HPLC) Determine e.e. scale_up->analysis end End: Pure Enantiomer analysis->end

Caption: Process Development Logic.

Conclusion

This compound is a viable resolving agent for the separation of racemic carboxylic acids. Successful resolution is highly dependent on the empirical optimization of experimental parameters, including the choice of solvent, the molar ratio of the resolving agent, and the crystallization temperature. The protocols and guidelines provided herein offer a solid foundation for researchers to develop efficient and scalable chiral resolution processes.

References

Application Notes and Protocols for Catalytic Asymmetric Hydrogenation with Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for catalytic asymmetric hydrogenation utilizing chiral amines. This powerful technique is instrumental in the synthesis of enantiomerically enriched compounds, which are crucial building blocks for pharmaceuticals and other fine chemicals. The protocols outlined below are based on established methodologies and offer a starting point for the development of highly selective transformations.

Introduction

Catalytic asymmetric hydrogenation is a fundamental and atom-economical method for the stereoselective synthesis of chiral molecules.[1][2] The use of chiral amines, either as ligands for transition metal catalysts or as organocatalysts, has emerged as a highly effective strategy for the enantioselective reduction of prochiral substrates such as imines and ketones.[1][2] Chiral amines are pivotal in creating a chiral environment around the metal center, which enables the differentiation between the two enantiotopic faces of the substrate, leading to the formation of one enantiomer in excess.[2] This methodology is widely applied in the pharmaceutical industry for the synthesis of chiral amines and alcohols, which are common structural motifs in drug molecules.[1]

Transition metal catalysts based on iridium, rhodium, and ruthenium, in combination with chiral diamine or phosphine-amine ligands, have demonstrated remarkable efficiency and enantioselectivity in these reactions.[1][2][3][4] The choice of metal, ligand, solvent, and other reaction parameters is critical for achieving high yields and enantiomeric excess (ee).

Experimental Setups and Key Parameters

The success of a catalytic asymmetric hydrogenation reaction is highly dependent on the careful control of several experimental parameters. A typical experimental setup involves the reaction of a prochiral substrate with hydrogen gas in the presence of a chiral catalyst in a suitable solvent under controlled temperature and pressure.

Key Parameters to Optimize:

  • Catalyst: The choice of the transition metal (e.g., Ir, Rh, Ru) and the chiral amine-containing ligand is the most crucial factor determining the enantioselectivity.[1][2]

  • Substrate: The structure and functional groups of the ketone or imine substrate can significantly influence the reaction outcome.

  • Solvent: The polarity and coordinating ability of the solvent can affect catalyst solubility, activity, and enantioselectivity.

  • Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate but may have a variable effect on enantioselectivity.

  • Temperature: Temperature affects both the reaction rate and the enantioselectivity. Lower temperatures often lead to higher enantioselectivity.

  • Additives: Acids, bases, or other additives can be used to activate the catalyst or the substrate and improve the reaction performance.[5][6]

  • Catalyst Loading: The substrate-to-catalyst ratio (S/C) is an important parameter for process efficiency and is often optimized to be as high as possible while maintaining good performance.[7]

Data Presentation: Performance of Chiral Amine-Based Catalysts

The following tables summarize the performance of various catalytic systems in the asymmetric hydrogenation of representative substrates.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Imines

Catalyst SystemSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)SolventTime (h)Yield (%)ee (%)Reference
Ir-SpiroPNPN-(1-phenylethylidene)aniline10005080Toluene12>9998[3]
[Ir(COD)Cl]₂ / (S)-SIPHOXN-(1-(naphthalen-1-yl)ethylidene)aniline1005060Toluene129897[8]
Ir-MaxPHOXN-benzylideneaniline5008025CH₂Cl₂24>9993[1]
Cp*Ir(III)-diamine / Chiral Phosphate4-methoxy-N-(1-phenylethylidene)benzenamine502020Toluene169999[5]

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

Catalyst SystemSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)SolventTime (h)Yield (%)ee (%)Reference
RuCl₂[(S)-tolbinap][(R)-iphan] / t-C₄H₉OK5-methoxy-1-tetralone55,00020302-propanol489398[9]
Ru(OTf)--INVALID-LINK--α-chloroacetophenone10001025Methanol109596 (R)[9]
Ru-PyboxAcetophenone1005025Methanol12>9999[1]
RuCl₂(PPh₃)₂/(S,S)-DPENAcetophenone10050252-propanol169895[4]

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation

Catalyst SystemSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)SolventTime (h)Yield (%)ee (%)Reference
[Rh(cod){(2S,4S)-ptbp-skewphos}]OTf / K₂CO₃Tetrasubstituted Enamine2010502-propanol12-16>95>95[10]
Rh/(S,S)-Ph-BPECyclic N-acyl hydrazone508060TFE24>99>99[11]
Rh/DuanPhosAcyclic tetrasubstituted α,β‐unsaturated amide1005025Methanol249996[12]
[Rh(COD)₂(BF₄)] / Chiral BisphosphineMethyl (Z)-α-acetamidocinnamate100325Ethanol110095[13]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Imines

This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.

Materials:

  • Iridium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral phosphine-amine ligand (e.g., SpiroPNP)

  • Imine substrate

  • Anhydrous and degassed solvent (e.g., toluene, CH₂Cl₂)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor equipped with a magnetic stirrer and temperature control

  • Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the iridium precursor and the chiral ligand to a reaction vessel. Add anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: Add the imine substrate to the catalyst solution.

  • Hydrogenation: Seal the autoclave and purge it with hydrogen gas 3-5 times. Pressurize the reactor to the desired hydrogen pressure.

  • Reaction: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the product by column chromatography on silica gel. Determine the yield and enantiomeric excess of the chiral amine product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

This protocol provides a general method for the Ru-catalyzed hydrogenation of ketones.

Materials:

  • Ruthenium precursor (e.g., RuCl₂(PPh₃)₃)

  • Chiral diamine ligand (e.g., (S,S)-DPEN)

  • Ketone substrate

  • Anhydrous and degassed solvent (e.g., 2-propanol)

  • Base (e.g., t-C₄H₉OK)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Activation: In a glovebox or under an inert atmosphere, dissolve the ruthenium precursor and the chiral diamine ligand in the solvent in the reaction vessel. Add the base to activate the catalyst and stir for a short period.

  • Reaction Setup: Add the ketone substrate to the activated catalyst solution.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure.

  • Reaction: Heat and stir the reaction mixture at the specified temperature and time.

  • Work-up: After cooling to room temperature, carefully vent the reactor. Quench the reaction with a suitable reagent if necessary (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent.

  • Purification and Analysis: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the resulting chiral alcohol by column chromatography. Determine the yield and enantiomeric excess by chiral HPLC or GC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (Ir precursor + Chiral Amine Ligand) Reaction_Vessel Reaction Vessel (Autoclave) Catalyst_Prep->Reaction_Vessel Substrate_Prep Substrate Preparation (Imine/Ketone) Substrate_Prep->Reaction_Vessel Hydrogenation Hydrogenation (H2 pressure, Temp) Reaction_Vessel->Hydrogenation Workup Work-up & Purification Hydrogenation->Workup Analysis Yield & ee Determination (HPLC/GC) Workup->Analysis

Caption: Experimental workflow for catalytic asymmetric hydrogenation.

Catalytic_Cycle Catalyst [M-H](Chiral Amine Ligand) Intermediate Substrate-Catalyst Complex Catalyst->Intermediate Coordination Substrate Substrate (Imine/Ketone) Substrate->Intermediate Product Chiral Product (Amine/Alcohol) Intermediate->Product Hydride Transfer Regeneration Catalyst Regeneration Product->Regeneration Dissociation H2 H₂ H2->Regeneration Oxidative Addition Regeneration->Catalyst

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Parameter_Relationships cluster_params cluster_outcome Parameters Experimental Parameters Catalyst Catalyst (Metal + Ligand) Parameters->Catalyst Substrate Substrate Parameters->Substrate Solvent Solvent Parameters->Solvent Pressure Pressure Parameters->Pressure Temperature Temperature Parameters->Temperature Outcome Reaction Outcome Yield Yield Outcome->Yield Enantioselectivity Enantioselectivity (ee%) Outcome->Enantioselectivity Rate Reaction Rate Outcome->Rate Catalyst->Outcome Substrate->Outcome Solvent->Outcome Pressure->Outcome Temperature->Outcome

Caption: Logical relationships between experimental parameters and outcomes.

References

HPLC method for determining enantiomeric excess of products from this amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

In the pharmaceutical and chemical industries, the stereochemical composition of chiral molecules is of paramount importance. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the accurate determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral drugs and intermediates. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and accuracy.[1]

This document provides a detailed protocol for determining the enantiomeric excess of products derived from a primary chiral amine, using derivatives of 1-phenylethylamine as a representative example. The principles and methods described herein can be adapted for a wide range of other chiral amine derivatives.

2. Principle of Chiral HPLC

The separation of enantiomers by chiral HPLC is achieved through the differential interaction of the enantiomeric analytes with a chiral stationary phase.[2] The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes between the enantiomers and the CSP. These diastereomeric complexes have different energies of formation and stability, resulting in different retention times for the two enantiomers, allowing for their separation and quantification.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have shown broad applicability for the resolution of various chiral compounds, including amines and their derivatives.[4][5]

3. Experimental Protocols

This section outlines a general protocol for the chiral HPLC analysis of N-acetyl-1-phenylethylamine, a common derivative of 1-phenylethylamine.

3.1. Sample Preparation

  • Derivatization (if necessary): While some underivatized amines can be separated directly, derivatization is often employed to improve chromatographic properties and enhance UV detection. A common derivatization for 1-phenylethylamine is N-acetylation. To a solution of 1-phenylethylamine in a suitable solvent (e.g., dichloromethane), add a slight excess of acetic anhydride and a base (e.g., triethylamine). Stir the reaction at room temperature until complete, as monitored by TLC. Work up the reaction to isolate the N-acetyl-1-phenylethylamine.

  • Standard and Sample Solution Preparation:

    • Prepare a stock solution of the racemic N-acetyl-1-phenylethylamine standard at a concentration of 1 mg/mL in the mobile phase.

    • Prepare solutions of the synthesized product (test sample) at a similar concentration (e.g., 1 mg/mL) in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

3.2. HPLC Instrumentation and Conditions

The following conditions are a starting point and may require optimization for specific derivatives or CSPs.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm[6] or 254 nm
Injection Volume 10 µL

3.3. Analysis Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the two enantiomers and to verify the separation efficiency.

  • Inject the test sample solution.

  • Integrate the peak areas for both enantiomers in the chromatogram.

3.4. Calculation of Enantiomeric Excess (e.e.)

The enantiomeric excess is calculated using the peak areas of the two enantiomers:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

4. Data Presentation

The following table summarizes typical chromatographic data for the separation of racemic N-acetyl-1-phenylethylamine using the conditions described above.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 18.5500,000\multirow{2}{*}{> 2.0}
Enantiomer 210.2500,000

Note: Retention times and resolution are illustrative and can vary depending on the specific system and conditions.

5. Method Development and Optimization

For novel amine derivatives, method development is often necessary. A systematic approach to screening different CSPs and mobile phases is recommended.[7]

  • Chiral Stationary Phase Screening: Polysaccharide-based columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS, IC) are a good starting point.[5] Protein-based columns (e.g., CHIRAL-AGP) can also be effective for a broad range of compounds.[8]

  • Mobile Phase Optimization: In normal phase mode, the ratio of the alkane (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is a key parameter. For basic analytes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[7] For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[7]

6. Visualizations

Experimental Workflow for Enantiomeric Excess Determination

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Derivatization Derivatization of Amine (e.g., N-acetylation) Dissolution Dissolve Sample in Mobile Phase Derivatization->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Sample into HPLC System Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Enantiomeric Excess (e.e.) Integration->Calculation Report Report Calculation->Report G cluster_input Adjustable Parameters cluster_output Performance Metrics CSP Chiral Stationary Phase (CSP) Resolution Resolution (Rs) CSP->Resolution MobilePhase Mobile Phase Composition (e.g., Hexane/IPA ratio) MobilePhase->Resolution Retention Retention Time (tR) MobilePhase->Retention FlowRate Flow Rate FlowRate->Retention AnalysisTime Analysis Time FlowRate->AnalysisTime Temperature Column Temperature Temperature->Resolution Temperature->Retention Modifier Mobile Phase Modifier (e.g., DEA, TFA) Modifier->Resolution PeakShape Peak Shape Modifier->PeakShape

References

Application Note: Derivatization of (R)-1-(3,5-Difluorophenyl)ethanamine for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral primary amine that is a key intermediate in the synthesis of various pharmaceutical compounds. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, primary amines like (R)-1-(3,5-Difluorophenyl)ethanamine often exhibit poor chromatographic behavior, including peak tailing and adsorption on the column, due to their polarity. Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable derivative, thereby improving its GC analysis.[1]

This application note provides a detailed protocol for the derivatization of (R)-1-(3,5-Difluorophenyl)ethanamine using trifluoroacetic anhydride (TFAA) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Acylation with TFAA is a common and effective method for the derivatization of primary amines, leading to the formation of a stable N-trifluoroacetyl derivative with excellent chromatographic properties.[2][3] For enantioselective analysis, the derivatized amine can be separated on a chiral GC column.

Principle of Derivatization

The primary amine group of (R)-1-(3,5-Difluorophenyl)ethanamine reacts with trifluoroacetic anhydride (TFAA) in an acylation reaction. This reaction replaces the active hydrogen of the amine with a trifluoroacetyl group, forming the N-(1-(3,5-difluorophenyl)ethyl)-2,2,2-trifluoroacetamide derivative. This derivative is significantly less polar and more volatile than the parent amine, making it highly suitable for GC analysis.

Reaction Scheme:

(R)-1-(3,5-Difluorophenyl)ethanamine + Trifluoroacetic Anhydride -> N-(1-(3,5-difluorophenyl)ethyl)-2,2,2-trifluoroacetamide

Experimental Protocols

Materials and Reagents
  • (R)-1-(3,5-Difluorophenyl)ethanamine

  • Trifluoroacetic anhydride (TFAA), derivatization grade (≥99.0%)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate

  • Standard volumetric flasks and pipettes

  • GC vials with inserts

  • Heating block or water bath

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (R)-1-(3,5-Difluorophenyl)ethanamine and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Procedure
  • Pipette 100 µL of each working standard solution into separate GC vials.

  • Add 50 µL of anhydrous pyridine or triethylamine to each vial. Pyridine or TEA acts as a catalyst and scavenger for the trifluoroacetic acid byproduct.

  • Add 50 µL of trifluoroacetic anhydride (TFAA) to each vial.

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 70°C for 30 minutes in a heating block or water bath.

  • Allow the vials to cool to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • The derivatized sample is now ready for GC-MS analysis.

On-Column Derivatization (Alternative Procedure)

For automated and rapid analysis, on-column derivatization can be employed. This method involves the co-injection of the sample and the derivatizing reagent into the hot GC inlet where the derivatization reaction occurs instantaneously.

  • Prepare the sample solution of (R)-1-(3,5-Difluorophenyl)ethanamine in a suitable solvent (e.g., ethyl acetate).

  • Use a GC autosampler capable of co-injection.

  • The autosampler is programmed to aspirate a set volume of the derivatizing agent (e.g., N-methyl-N-(trifluoroacetyl)trifluoroacetamide - MSTFA) followed by the sample solution.

  • The mixture is then injected into the GC inlet, which is maintained at a high temperature (e.g., 250-280°C).

GC-MS Analysis

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chiral Capillary Column: for enantioselective analysis, a cyclodextrin-based column such as Astec® CHIRALDEX™ B-PH (30 m x 0.25 mm I.D., 0.12 µm film thickness) or similar is recommended.[2] For achiral analysis, a standard non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness) can be used.

Chromatographic Conditions (Example for Chiral Analysis)
ParameterValue
Column Astec® CHIRALDEX™ B-PH (30 m x 0.25 mm I.D., 0.12 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized (R)-1-(3,5-Difluorophenyl)ethanamine. The exact retention times and mass spectra should be confirmed experimentally.

Table 1: Expected Retention Times for TFAA-derivatized 1-Phenylethylamine Enantiomers on a Chiral Column (as an analogue).

CompoundExpected Retention Time (min)
N-Trifluoroacetyl-(S)-1-phenylethylamine~ 15.2
N-Trifluoroacetyl-(R)-1-phenylethylamine~ 15.8

Note: Retention times are estimates based on the analysis of the non-fluorinated analogue and will vary depending on the specific instrument and conditions used.

Table 2: Expected Mass Spectral Data for N-(1-(3,5-difluorophenyl)ethyl)-2,2,2-trifluoroacetamide.

Ion TypeExpected m/z
Molecular Ion [M]+•253
Fragment Ion [M-CH3]+238
Fragment Ion [CF3CO]+97
Fragment Ion [C8H6F2N]+154
Fragment Ion [C6H3F2]+112

Note: The fragmentation pattern should be confirmed by analyzing a standard of the derivatized compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the derivatization and GC-MS analysis of (R)-1-(3,5-Difluorophenyl)ethanamine.

G Figure 1. Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard Solution of (R)-1-(3,5-Difluorophenyl)ethanamine B Aliquot for Derivatization A->B C Add Pyridine/TEA and TFAA B->C D Heat at 70°C C->D E Evaporate and Reconstitute D->E F Inject into GC-MS E->F G Chromatographic Separation (Chiral Column) F->G H Mass Spectrometric Detection G->H I Peak Integration and Quantification H->I J Data Reporting I->J

Figure 1. Workflow for Derivatization and GC-MS Analysis.
Logical Relationship of Derivatization

The following diagram outlines the logical steps and rationale behind the derivatization process.

G Figure 2. Logic of the Derivatization Process Analyte (R)-1-(3,5-Difluorophenyl)ethanamine (Polar, Poor GC performance) Reaction Derivatization Reaction (Acylation) Analyte->Reaction Reagent Trifluoroacetic Anhydride (TFAA) (Acylating Agent) Reagent->Reaction Catalyst Pyridine / TEA (Base Catalyst) Catalyst->Reaction Product N-Trifluoroacetyl Derivative (Non-polar, Volatile, Thermally Stable) Reaction->Product Analysis Improved GC-MS Analysis (Good Peak Shape, High Sensitivity) Product->Analysis

Figure 2. Logic of the Derivatization Process.

Conclusion

Derivatization of (R)-1-(3,5-Difluorophenyl)ethanamine with trifluoroacetic anhydride is a robust and reliable method to improve its analysis by gas chromatography. The resulting N-trifluoroacetyl derivative exhibits enhanced volatility and thermal stability, leading to improved peak shape, sensitivity, and chromatographic resolution. This protocol, coupled with GC-MS analysis on a chiral stationary phase, provides an effective strategy for the enantioselective quantification of (R)-1-(3,5-Difluorophenyl)ethanamine in various sample matrices, which is critical for quality control and pharmacokinetic studies in drug development.

References

Application Notes: The Pivotal Role of Palladium-Catalyzed C-N Cross-Coupling in the Synthesis of Kinase Inhibitor APIs

Author: BenchChem Technical Support Team. Date: December 2025

The arylamine motif is a cornerstone in the architecture of numerous active pharmaceutical ingredients (APIs), particularly within the class of kinase inhibitors which are vital in oncology.[1][2][3] The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of these complex molecules. Among the synthetic methodologies available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile tool for forging these crucial linkages.[1][2][4] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, offering significant advantages over traditional methods, such as milder reaction conditions and broader functional group tolerance.[4]

The immense utility of this reaction is exemplified in the industrial synthesis of several blockbuster anti-cancer drugs, including Imatinib (Gleevec®) and Gefitinib (Iressa®). For instance, a key step in the synthesis of Imatinib involves the Pd-catalyzed C-N cross-coupling of an aminopyrimidine derivative with an aryl bromide.[1] Similarly, while some synthetic routes for Gefitinib have been designed to avoid palladium due to concerns of metal contamination, the Buchwald-Hartwig amination remains a viable and frequently employed strategy for the synthesis of its analogues and related quinazoline-based inhibitors.[5][6] The continuous development of highly active and stable palladium catalysts and ligands has further solidified the importance of this methodology in both academic research and large-scale pharmaceutical manufacturing.[1][7][8]

The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst.[4] The choice of ligand is critical for the efficiency of the catalytic cycle, as it influences the rates of both the oxidative addition and reductive elimination steps.[4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination (R2NH) Pd(II)_Complex->Ligand_Exchange R2NH Amine_Complex [L-Pd(II)(Ar)(HNR2)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex Base-H+X- Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Figure 1: The Buchwald-Hartwig C-N cross-coupling catalytic cycle.

Quantitative Data Summary

The following table summarizes quantitative data for the Palladium-catalyzed C-N cross-coupling step in the synthesis of Imatinib, as reported in the literature.

APIAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Imatinib N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine4-(4-methylpiperazine-1-methyl)benzamideNot specifiedNot specifiedNot specifiedNot specifiedNot specified51.3 (overall)[9]
Imatinib Intermediate 15 2-aminopyrimidinePrecatalyst 8 (5 mol%)Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Detailed quantitative data for specific C-N coupling steps in API synthesis is often proprietary. The data presented here is from published academic literature and may not reflect optimized industrial processes.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general methodology for the Buchwald-Hartwig amination reaction.[4][10]

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.0-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed Pd-ligand complex) (0.5-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (1-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, ligand, and base.

  • Add the aryl halide and the amine to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to afford the desired arylamine.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a laboratory-scale Buchwald-Hartwig amination experiment.

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, Base, Aryl Halide, Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Reaction Workup (Quench, Extract) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for a Buchwald-Hartwig amination.
Protocol 2: Synthesis of an Imatinib Intermediate via C-N Cross-Coupling (Conceptual)

This conceptual protocol is based on the synthetic strategies reported for Imatinib.[9][11]

Reaction: Coupling of 3-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1.0 equiv)

  • 3-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried flask with Pd(OAc)₂, Xantphos, and NaOtBu.

  • Add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.

  • Outside the glovebox, add anhydrous toluene under a positive pressure of argon.

  • Add a solution of 3-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride in anhydrous toluene dropwise to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude solid by flash chromatography on silica gel to yield the Imatinib precursor.

References

Application Notes and Protocols for the Scale-up Synthesis of Enantiomerically Pure Amines in Drug Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure amines are critical building blocks in the pharmaceutical industry, with a significant number of blockbuster drugs containing at least one chiral amine moiety. The specific stereochemistry of these amines is often paramount to the drug's efficacy and safety, necessitating robust and scalable synthetic methods to produce single enantiomers. This document provides detailed application notes and protocols for the large-scale synthesis of enantiopure amines, focusing on industrially relevant methodologies.

Biocatalytic Asymmetric Synthesis using Transaminases

Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and green technology for the synthesis of chiral amines. Transaminases catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, generating a chiral amine with high enantioselectivity.[1] Advances in protein engineering have led to the development of robust and highly selective transaminases suitable for large-scale manufacturing.[1] A prime example of this technology is its application in the synthesis of the antidiabetic drug, Sitagliptin.[2][3][4][5]

Data Presentation:
Product/IntermediateSubstrateEnzymeScaleYieldEnantiomeric Excess (ee)Reference
Sitagliptin IntermediatePro-sitagliptin ketoneEngineered (R)-selective ω-transaminaseKilogram-scale92%>99%[4]
(R)-3,4-dimethoxyamphetamine3,4-dimethoxyphenylacetoneTransaminaseLab-scale82%>99%[1]
Chiral AminesVarious substituted acetophenonesTransaminaseLab-scale-excellent[1]
Sitagliptin Intermediateβ-keto esterEsterase and Transaminase220 L (Kilogram-scale)82% (final product)>99%[2][4]
Experimental Protocol: Kilogram-Scale Synthesis of Sitagliptin Intermediate via Transamination

This protocol is a representative example of a large-scale biocatalytic transamination for the synthesis of a key intermediate for Sitagliptin.

Materials:

  • Pro-sitagliptin ketone

  • Engineered (R)-selective ω-transaminase (e.g., from Arthrobacter cumminsii)[4]

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Organic solvent (e.g., DMSO)

  • Acids and bases for pH adjustment and work-up (e.g., HCl, NaOH)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

Equipment:

  • Large-scale bioreactor with temperature and pH control

  • Addition funnels

  • Extraction vessel

  • Filtration unit

  • Crystallization vessel

  • Chiral HPLC for in-process control and final product analysis

Procedure:

  • Bioreactor Setup: Charge the bioreactor with the appropriate volume of buffer solution. Adjust the temperature to the optimal range for the enzyme (e.g., 40-50 °C).

  • Reaction Mixture Preparation: In a separate vessel, dissolve the pro-sitagliptin ketone in an organic solvent such as DMSO.

  • Enzyme and Cofactor Addition: Add the engineered transaminase and the PLP cofactor to the buffer in the bioreactor.

  • Substrate and Amine Donor Addition: Begin the reaction by the controlled addition of the pro-sitagliptin ketone solution and isopropylamine to the bioreactor. Maintain the pH of the reaction mixture at the desired setpoint (e.g., pH 8.0) by the addition of acid or base as required.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by chiral HPLC to determine the conversion of the ketone and the enantiomeric excess of the amine product.

  • Work-up: Once the reaction has reached completion (typically >99% conversion), cool the reaction mixture. Adjust the pH to basic (e.g., pH > 11) using NaOH to ensure the amine product is in its free base form.

  • Extraction: Extract the aqueous reaction mixture with an organic solvent such as MTBE. Separate the organic layer.

  • Isolation and Purification: Concentrate the organic extract under reduced pressure. The crude chiral amine can then be purified by crystallization to yield the final product with high purity and enantiomeric excess.

Visualization:

G cluster_workflow Biocatalytic Asymmetric Synthesis Workflow Pro_Ketone Prochiral Ketone (e.g., Pro-sitagliptin ketone) Bioreactor Bioreactor (Transaminase, PLP, Buffer) Pro_Ketone->Bioreactor Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Bioreactor Reaction Asymmetric Transamination Bioreactor->Reaction Workup Work-up (pH adjustment, Extraction) Reaction->Workup Purification Purification (Crystallization) Workup->Purification Final_Product Enantiomerically Pure Amine Purification->Final_Product G cluster_catalytic_cycle Asymmetric Hydrogenation Catalytic Cycle Catalyst Chiral Ru-Catalyst Intermediate1 Ru-Substrate Complex Catalyst->Intermediate1 + Substrate Substrate Prochiral Imine Substrate->Intermediate1 Product Chiral Amine Intermediate2 Hydrogenated Complex Intermediate1->Intermediate2 + H₂ Intermediate2->Catalyst regenerates Intermediate2->Product releases H2 H₂ Source H2->Intermediate2 G cluster_dkr_workflow Dynamic Kinetic Resolution (DKR) Workflow Racemic_Amine Racemic Amine (R-amine + S-amine) Enzyme Enzyme (e.g., Lipase) Racemic_Amine->Enzyme (R-amine) Rac_Cat Racemization Catalyst (e.g., Pd) Racemic_Amine->Rac_Cat (S-amine) R_Amide Enantiopure Amide (R-amide) Enzyme->R_Amide Rac_Cat->Racemic_Amine Racemization Acyl_Donor Acyl Donor Acyl_Donor->Enzyme G cluster_auxiliary_workflow Chiral Auxiliary Synthesis Workflow Aldehyde Aldehyde/ Ketone Imine_Formation Imine Formation Aldehyde->Imine_Formation Auxiliary Chiral Auxiliary (tert-Butanesulfinamide) Auxiliary->Imine_Formation Sulfinylimine N-Sulfinylimine Imine_Formation->Sulfinylimine Addition Diastereoselective Addition Sulfinylimine->Addition Nucleophile Nucleophile (e.g., Grignard) Nucleophile->Addition Sulfinamide_Adduct Sulfinamide Adduct Addition->Sulfinamide_Adduct Cleavage Auxiliary Cleavage (Acidic conditions) Sulfinamide_Adduct->Cleavage Chiral_Amine Enantiopure Amine Cleavage->Chiral_Amine

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Resolutions with (R)-1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for chiral resolutions using (R)-1-(3,5-Difluorophenyl)ethanamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of (R)-1-(3,5-Difluorophenyl)ethanamine in chemical synthesis?

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral amine primarily used as a resolving agent for the separation of enantiomers of racemic carboxylic acids. The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties, such as solubility.[1][2] This technique is a common and industrially scalable method for obtaining enantiomerically pure compounds, which is a critical step in the development of pharmaceuticals to ensure safety and efficacy.[1]

Q2: What types of resolving agents are commonly used for chiral amines, and how were they selected for comparison?

While this guide focuses on using a chiral amine to resolve racemic acids, it's useful to know that for the resolution of racemic amines, chiral acids are employed. Commonly used chiral resolving agents for amines include various forms of tartaric acid, mandelic acid, and camphorsulfonic acid.[1][2] The optimal choice of a resolving agent and solvent is often determined empirically through screening.[1]

Q3: How do I liberate the enantiomerically enriched acid from the diastereomeric salt?

To recover the desired acid enantiomer, the isolated diastereomeric salt is typically suspended in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous acidic solution (e.g., dilute HCl). The acid will protonate the chiral amine, breaking the salt and allowing the enantiomerically enriched carboxylic acid to be extracted into the organic layer. The aqueous layer containing the hydrochloride salt of (R)-1-(3,5-Difluorophenyl)ethanamine can then be basified to recover the resolving agent for potential reuse.

Troubleshooting Guide

Issue 1: The diastereomeric salt fails to crystallize from the solution.

Answer: Failure to achieve crystallization is a common issue in diastereomeric salt resolutions. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

  • Solvent Choice: The solvent system is critical. The ideal solvent should provide differential solubility for the two diastereomeric salts. If the salt is too soluble, consider using a less polar solvent or a mixture of solvents. Conversely, if solubility is too low, a more polar solvent should be tested.[3]

  • Concentration: The concentration of the racemic acid and the resolving agent must be sufficient to achieve supersaturation, which is a prerequisite for crystallization. If the solution is too dilute, crystallization may not occur.[3] Try concentrating the solution by slow solvent evaporation.

  • Supersaturation and Seeding: Crystallization can sometimes be induced from a supersaturated solution. This can be achieved by slowly cooling the solution, partially evaporating the solvent, or adding an anti-solvent (a solvent in which the salt is less soluble).[3] If available, adding a seed crystal of the desired diastereomeric salt can be highly effective at inducing crystallization.[3]

  • Purity of Reagents: Ensure that both the racemic acid and the (R)-1-(3,5-Difluorophenyl)ethanamine are of high purity, as impurities can inhibit crystallization.[3]

Issue 2: The product has "oiled out" instead of forming crystals.

Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often due to high concentrations, rapid cooling, or an inappropriate solvent choice.[3] To address this, you can try the following:

  • Dilute the solution with more solvent.

  • Cool the solution at a much slower rate to allow for crystal lattice formation.

  • Screen a different solvent or solvent mixture.

  • Attempt to induce crystallization from the oil by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding seed crystals.[3]

Issue 3: The yield of the desired diastereomeric salt is low.

Answer: Low yield can be attributed to several factors related to the experimental conditions.

  • Stoichiometry of the Resolving Agent: The molar ratio of (R)-1-(3,5-Difluorophenyl)ethanamine to the racemic acid is a key parameter. While a 0.5 molar equivalent of the resolving agent is often a starting point to precipitate one diastereomer, this ratio can be optimized.[3]

  • Solvent Screening: The yield is highly dependent on the solubility of the diastereomeric salt in the chosen solvent. A systematic screening of different solvents is recommended to find one that maximizes the precipitation of the desired diastereomer while keeping the other in solution.[3]

  • Temperature Profile: The crystallization temperature can significantly impact the yield and purity. Experiment with different final temperatures and cooling rates.

  • Equilibration Time: Allow sufficient time for the crystallization to complete. Premature filtration can lead to a lower yield.

Issue 4: The enantiomeric excess (e.e.) of the recovered acid is low.

Answer: Low enantiomeric excess indicates that the separation of the diastereomeric salts was not efficient.

  • Recrystallization: A common method to improve the purity of the diastereomeric salt is to perform one or more recrystallizations. Dissolve the isolated salt in a minimal amount of hot solvent and allow it to cool slowly to recrystallize.

  • Solvent and Temperature Optimization: The choice of solvent and the crystallization temperature directly influence the selectivity of the crystallization. A different solvent may offer a better solubility difference between the two diastereomers.

  • Washing Step: When filtering the crystalline salt, ensure it is washed with a small amount of cold solvent to remove the mother liquor which contains the undesired diastereomer.[1]

Experimental Protocols

Below is a general methodology for the resolution of a racemic carboxylic acid using (R)-1-(3,5-Difluorophenyl)ethanamine. This should be considered a starting point, and optimization of each step is likely necessary.

Protocol 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a suitable flask, dissolve the racemic carboxylic acid in a chosen solvent (e.g., ethanol, methanol, isopropanol, or a mixture with water).

  • Addition of Resolving Agent: Add 0.5 to 1.0 molar equivalents of (R)-1-(3,5-Difluorophenyl)ethanamine to the solution. The mixture may be heated gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The process can take several hours to days.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of the cold crystallization solvent.[1][3]

  • Drying: Dry the isolated salt, for instance, under a vacuum.[3]

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Salt Dissociation: Suspend the dried diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous acid solution (e.g., 1M HCl).[1]

  • Extraction: Stir the mixture until the salt has completely dissolved and partitioned between the two phases. Separate the organic layer.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).[1]

  • Isolation: Evaporate the solvent to yield the enantiomerically enriched carboxylic acid.[1]

  • Analysis: Determine the yield and enantiomeric excess (e.g., by chiral HPLC or NMR analysis with a chiral shift reagent).

Data Presentation

Systematically record your experimental parameters to identify optimal conditions. Below is an example table for tracking optimization experiments.

Experiment IDRacemic Acid (equiv.)Resolving Agent (equiv.)Solvent SystemTemperature (°C)Yield of Salt (%)e.e. of Acid (%)
EXP-011.00.5Ethanol25 -> 43585
EXP-021.00.6Ethanol25 -> 04088
EXP-031.00.5Isopropanol50 -> 44292
EXP-041.00.5Acetone/H₂O (9:1)25 -> 43080

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation racemic_acid Racemic Acid dissolution Dissolution (Heating may be required) racemic_acid->dissolution resolving_agent (R)-1-(3,5-Difluorophenyl)ethanamine resolving_agent->dissolution solvent Solvent solvent->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Filtration & Washing crystallization->filtration diastereomeric_salt Diastereomeric Salt filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (Contains other diastereomer) filtration->mother_liquor Liquid liberation Liberation of Acid (Acidification & Extraction) diastereomeric_salt->liberation pure_enantiomer Enantiomerically Enriched Acid liberation->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

troubleshooting_workflow cluster_solvent Solvent Optimization cluster_concentration Concentration & Saturation cluster_induction Induction Methods start Experiment Start: No Crystallization or Oiling Out check_solvent Is the solvent appropriate? start->check_solvent change_solvent Screen different solvents (polarity, mixtures) check_solvent->change_solvent No check_conc Is the solution concentrated enough? check_solvent->check_conc Yes change_solvent->check_conc concentrate_solution Slowly evaporate solvent check_conc->concentrate_solution No check_cooling Was cooling too rapid? check_conc->check_cooling Yes concentrate_solution->check_cooling slow_cooling Decrease cooling rate check_cooling->slow_cooling Yes try_seeding Add seed crystals check_cooling->try_seeding No slow_cooling->try_seeding add_antisolvent Add anti-solvent try_seeding->add_antisolvent success Crystallization Achieved try_seeding->success Success add_antisolvent->success

Caption: Decision tree for troubleshooting crystallization issues in chiral resolutions.

References

Technical Support Center: Improving Diastereomeric Salt Crystallization Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during diastereomeric salt crystallization. Our goal is to help you improve the yield and purity of your desired enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of diastereomeric salt crystallization?

The yield of diastereomeric salt crystallization is primarily dictated by the solubility difference between the two diastereomeric salts in the chosen solvent.[1] The main factors to investigate are:

  • Solvent System: The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to the preferential crystallization of the less soluble salt.[2] A range of solvents with varying polarities should be experimentally screened.[2]

  • Resolving Agent: The choice of resolving agent is critical as not all agents will form salts with sufficient physical property differences for easy separation.[2] Screening several resolving agents is a common and effective practice.

  • Stoichiometry: The molar ratio of the racemic mixture to the resolving agent can significantly impact the selective precipitation of the desired diastereomer. While a 1:1 ratio is a common starting point, this can be optimized.[2]

  • Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts. A controlled cooling profile is often critical for achieving high yield and purity.[2]

  • Supersaturation: The level of supersaturation influences the nucleation and crystal growth rate. Controlling supersaturation is key to obtaining a good yield of high-quality crystals.[2]

Q2: My desired enantiomer forms the more soluble diastereomeric salt. How can I proceed with the resolution?

This is a common challenge in chiral resolution. Here are a few strategies you can employ:

  • Alternative Resolving Agent: The most direct approach is to screen for a different resolving agent that inverts the relative solubilities of the diastereomeric salts.

  • Kinetic Resolution: In some instances, the more soluble diastereomer may crystallize faster. By carefully controlling the crystallization time and halting the process before equilibrium is reached, it may be possible to isolate the desired, more soluble salt.

  • Protecting Group Chemistry: Modifying the racemic substrate with a protecting group can alter the properties of the diastereomeric salts, potentially making the desired one less soluble.

Q3: What advanced strategies can be used if standard screening of solvents and resolving agents results in poor yields?

If initial screening is unsuccessful, consider these advanced techniques:

  • Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can significantly increase yields, sometimes approaching 100%.[2] It is applicable when the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.[2]

  • Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[2]

Q4: What does it mean if my diastereomeric salts form an "oil" instead of crystals, and how can I fix it?

"Oiling out" occurs when the solute separates as a liquid phase instead of a solid. This is often caused by excessively high supersaturation or a crystallization temperature that is too high. To address this, you can:

  • Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.[3]

  • Use an Anti-solvent: Slowly add a solvent in which the salt is less soluble to induce crystallization.[3]

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.[3]

  • Change the Solvent System: A different solvent or solvent mixture may favor crystallization over oiling out.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Diastereomeric Salt Crystal
Possible Cause Suggested Solution
The solubility of the two diastereomeric salts is too similar in the chosen solvent.Conduct a systematic solvent screening to find a solvent that maximizes the solubility difference.[2]
The stoichiometry of the racemate to the resolving agent is not optimal.Experiment with different molar ratios, starting from the common 1:1 ratio.[2]
The cooling profile is too rapid, leading to co-precipitation.Implement a slower, controlled cooling profile to allow for selective crystallization.[2]
Crystallization has not reached equilibrium.Allow for a longer crystallization time before filtration.
Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Possible Cause Suggested Solution
Co-precipitation of both diastereomers due to similar solubilities.Recrystallize the obtained salt, potentially from a different solvent system.[3]
Formation of a solid solution where the crystal lattice of the less soluble salt incorporates the more soluble one.Change the resolving agent to alter the crystal packing, or experiment with different solvents.[3]
Kinetic vs. Thermodynamic Control: The initially formed crystals are not the most stable.Allow the crystallization mixture to stir for an extended period (aging) to facilitate the formation of the thermodynamically favored, less soluble diastereomer.[4]

Data Presentation

Table 1: Effect of Solvent on the Chiral Resolution of Racemic Ibuprofen by Cooling Crystallization

This table illustrates the impact of different solvents on the yield and diastereomeric excess (%de) of the diastereomeric salt of (S)-ibuprofen with (S)-(-)-α-methylbenzylamine.

SolventYield (%)[5]Diastereomeric Excess (%de)[5]
Ethyl Acetate7180
Methanol6580
Ethanol6880
Isopropanol6280
Acetonitrile5580

Data from a study on the chiral resolution of racemic ibuprofen. The cooling crystallization was performed from 70°C to 25°C.

Table 2: Effect of Temperature Range on the Chiral Resolution of Racemic Ibuprofen in Ethyl Acetate

This table shows how different cooling temperature ranges affect the yield and diastereomeric excess (%de) in the crystallization of the diastereomeric salt of (S)-ibuprofen.

Temperature Range (°C)Yield (%)[5]Diastereomeric Excess (%de)[5]
70 - 257180
60 - 256880
50 - 256580
70 - 157578
70 - 57875

Experimental Protocols

Protocol 1: Screening of Resolving Agents and Solvents

Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol, ethanol).

    • Prepare stock solutions of various chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives, chiral amines) in the same solvent.

  • Salt Formation:

    • In an array of vials or a 96-well plate, combine stoichiometric equivalents of the racemic compound and each resolving agent.[2]

    • Allow the mixtures to stir at a slightly elevated temperature (e.g., 45°C) for a set period (e.g., 2 hours) to ensure complete salt formation.[2]

  • Crystallization:

    • Evaporate the initial solvent.

    • Add a selection of different crystallization solvents or solvent mixtures to the vials.

    • Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[2]

  • Analysis:

    • Visually inspect the vials for crystal formation.

    • Isolate any crystalline material by filtration.

    • Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[2]

Protocol 2: Chiral Resolution of (±)-1-Phenylethylamine with (2R,3R)-(+)-Tartaric Acid

Objective: To resolve racemic 1-phenylethylamine into its enantiomers.

Methodology:

  • Dissolution:

    • In a suitable flask, dissolve (2R,3R)-(+)-tartaric acid in methanol.

    • Slowly add an equimolar amount of racemic (±)-1-phenylethylamine to the warm methanol solution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, ((S)-amine-(R,R)-tartrate).

    • For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline product by suction filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[1]

    • Dry the crystals and record the yield.

  • Regeneration of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a base (e.g., 50% aqueous NaOH) to deprotonate the amine and liberate the free (S)-(-)-1-phenylethylamine.[1]

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified enantiomer.[1]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Desired Crystal q1 Are the solubilities of the diastereomeric salts significantly different in the chosen solvent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the stoichiometry of the resolving agent optimized? a1_yes->q2 sol_screen Perform Solvent Screening: - Vary polarity - Use solvent mixtures a1_no->sol_screen sol_screen->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the cooling rate controlled? a2_yes->q3 stoich_opt Optimize Racemate:Resolving Agent Ratio (e.g., 1:1, 1:0.5, 0.5:1) a2_no->stoich_opt stoich_opt->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Has the crystallization reached equilibrium? a3_yes->q4 cool_opt Implement a Slow, Controlled Cooling Profile a3_no->cool_opt cool_opt->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No advanced Consider Advanced Techniques: - Seeding - Crystallization-Induced Diastereomeric Transformation (CIDT) a4_yes->advanced time_opt Increase Crystallization Time a4_no->time_opt time_opt->advanced

Troubleshooting workflow for low crystallization yield.

Experimental_Workflow start Start: Racemic Mixture step1 1. Salt Formation: React with Chiral Resolving Agent start->step1 step2 2. Solvent Screening: Identify optimal solvent for differential solubility step1->step2 step3 3. Crystallization: - Controlled Cooling - Seeding (optional) step2->step3 step4 4. Isolation: Filter and wash the less soluble diastereomeric salt step3->step4 mother_liquor Mother Liquor (contains more soluble diastereomer) step4->mother_liquor step5 5. Regeneration of Enantiomer: Treat isolated salt with acid/base step4->step5 step6 6. Purification: Extract and purify the desired enantiomer step5->step6 end End: Enantiomerically Pure Product step6->end

General experimental workflow for diastereomeric salt crystallization.

References

Purification strategies for (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this chiral amine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Possible Cause Suggested Solution
Inappropriate Solvent System The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] Perform small-scale solvent screening with various polar solvents such as isopropanol, ethanol, or methanol, and consider solvent mixtures like ethanol/water or isopropanol/heptane.
Excessive Solvent Volume Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.[1] Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Crystallization Occurred Too Quickly Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Loss of Product During Filtration The product may be dissolving in the wash solvent. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Problem 2: Inadequate Chiral Purity (Low Enantiomeric Excess)

Possible Cause Suggested Solution
Incomplete Chiral Resolution The diastereomeric salts may have similar solubilities. Experiment with different chiral resolving agents, such as various tartaric acid derivatives, to find one that provides better separation.
Racemization During Workup Exposure to harsh acidic or basic conditions, or elevated temperatures, can sometimes lead to racemization. Ensure that the workup conditions are as mild as possible.
Co-precipitation of Diastereomers The unwanted diastereomer may be precipitating with the desired one. Optimize the crystallization conditions, including solvent, temperature, and cooling rate.
Inaccurate Measurement of Enantiomeric Excess The analytical method may not be suitable for accurate determination. Utilize a validated chiral HPLC or SFC method, or NMR with a chiral solvating agent for accurate ee determination.

Problem 3: Presence of Impurities After Purification

Possible Cause Suggested Solution
Unreacted Starting Materials The initial reaction may not have gone to completion. Potential unreacted starting materials could include 3,5-difluoroacetophenone. Monitor the reaction progress by TLC or LC-MS to ensure completion.
Side-Products from Synthesis Reductive amination can sometimes lead to the formation of secondary amines or other byproducts.[3] Purify the crude product by column chromatography before the final recrystallization step.
Residual Catalyst Catalysts used in the synthesis, such as palladium on carbon, may not be fully removed. Ensure proper filtration through a pad of celite after the reaction.
Solvent Impurities The solvents used for purification may contain impurities. Use high-purity, HPLC-grade solvents for all purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: A combination of techniques is often most effective. Typically, the crude product is first purified by silica gel column chromatography to remove major impurities. This is followed by recrystallization to obtain the final product with high chemical and chiral purity. For enhancing enantiomeric excess, diastereomeric salt formation with a chiral acid followed by fractional crystallization is a common and effective strategy.

Q2: How can I determine the enantiomeric excess (ee) of my purified product?

A2: The most common and accurate methods for determining the enantiomeric excess of chiral amines are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[4] An alternative method is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent, which can cause a chemical shift difference between the enantiomers.[5][6]

Q3: What are some recommended solvent systems for the recrystallization of this compound?

A3: For amine hydrochlorides, polar protic solvents are generally a good starting point. You can screen solvents such as isopropanol, ethanol, methanol, or mixtures like ethanol/water.[7] The ideal solvent will dissolve the hydrochloride salt at its boiling point and allow for the formation of well-defined crystals upon cooling.

Q4: My purified product is an oil instead of a solid. What should I do?

A4: Oiling out can occur if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated. Try using a lower-boiling point solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also help to induce crystallization.

Q5: What are the potential impurities I should look for?

A5: Common impurities may include unreacted 3,5-difluoroacetophenone, the corresponding (S)-enantiomer, and potential byproducts from the synthesis, such as over-alkylated products if a reductive amination route was used.[3][8] It is also important to consider residual solvents from the purification process.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a candidate solvent (e.g., isopropanol) and heat to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath to see if crystals form. The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.[1][2][9]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Example Chiral HPLC Method for Enantiomeric Purity

  • Column: Chiral stationary phases are necessary for separating enantiomers. A common choice would be a column with a cellulose or amylose-based chiral stationary phase. For example, a CHIRALCEL® OD-3 or similar column could be effective.[10]

  • Mobile Phase: A typical mobile phase for chiral separations of amines on a normal phase column is a mixture of hexane or heptane with an alcohol like isopropanol or ethanol, and a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., Hexane:Isopropanol:DEA 90:10:0.1 v/v/v).[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs, for example, 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Parameter Example Value
ColumnCHIRALCEL® OD-3, 4.6 x 250 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol / Diethylamine (90:10:0.1)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Injection Volume10 µL

Note: This is an example method and may require optimization for your specific sample and system.

Visualizations

Purification_Workflow Crude Crude Product Column Column Chromatography Crude->Column Remove major impurities Recrystallization Recrystallization Column->Recrystallization Further purification Pure Pure (R)-enantiomer Recrystallization->Pure Isolate pure product Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Confirm purity and ee

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield LowEE Low ee? Start->LowEE Impurities Impurities Present? Start->Impurities Solvent Optimize Solvent System LowYield->Solvent Yes Cooling Control Cooling Rate LowYield->Cooling Yes Resolver Screen Chiral Resolving Agents LowEE->Resolver Yes Workup Check Workup Conditions LowEE->Workup Yes PrePurify Pre-purify by Chromatography Impurities->PrePurify Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Preventing racemization during the recovery of (R)-1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of racemization during the recovery of (R)-1-(3,5-Difluorophenyl)ethanamine. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stereochemical integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause racemization of (R)-1-(3,5-Difluorophenyl)ethanamine?

A1: The primary factors that can induce racemization in chiral amines like (R)-1-(3,5-Difluorophenyl)ethanamine include:

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for the inversion of the chiral center.

  • Harsh pH Conditions: Both strong acids and strong bases can catalyze racemization. For benzylic amines, basic conditions are particularly known to facilitate racemization through the formation of a resonance-stabilized carbanion.

  • Presence of Achiral Intermediates: Reaction or recovery conditions that promote the formation of planar, achiral intermediates, such as a carbocation or a carbanion at the chiral center, can lead to the loss of stereochemical information.

  • Choice of Solvents: The polarity and proticity of the solvent can influence the stability of intermediates that lead to racemization. Polar, protic solvents can sometimes stabilize charged, achiral intermediates.[1]

Q2: How do the fluorine substituents on the phenyl ring affect the stability of (R)-1-(3,5-Difluorophenyl)ethanamine towards racemization?

A2: The two fluorine atoms at the 3 and 5 positions of the phenyl ring are electron-withdrawing. This has two main competing effects:

  • Increased Acidity of the Benzylic Proton: The electron-withdrawing nature of the fluorine atoms makes the benzylic proton (the hydrogen attached to the chiral carbon) more acidic and thus more susceptible to removal by a base. This can increase the rate of racemization under basic conditions.

  • Destabilization of a Benzylic Carbocation: The inductive electron-withdrawing effect of the fluorine atoms would destabilize a benzylic carbocation intermediate. This can make racemization pathways that proceed through a carbocation (e.g., under strongly acidic conditions) less favorable.

Q3: At what stages of the recovery process is racemization most likely to occur?

A3: Racemization is a risk at several stages of the recovery process:

  • During basification: When liberating the free amine from its salt form using a base, prolonged exposure to a strong base, especially at elevated temperatures, can cause racemization.

  • During distillation: If purification by distillation is attempted, the high temperatures required can lead to significant racemization.

  • During chromatography: Certain stationary phases (e.g., acidic silica gel) can promote racemization. The choice of mobile phase is also critical.

  • During storage: Long-term storage of the free amine, especially if not in a pure form or at ambient temperature, can lead to gradual racemization.

Troubleshooting Guides

Problem: Significant loss of enantiomeric excess (e.e.) is observed after recovery of the amine.

Below is a troubleshooting workflow to identify and address the potential causes of racemization.

G start Loss of e.e. observed check_basification Review Basification Step start->check_basification check_temp_ph High Temperature or Strong Base Used? check_basification->check_temp_ph remedy_basification Use a weaker base (e.g., NaHCO₃). Work at low temperatures (0-5 °C). Minimize exposure time. check_temp_ph->remedy_basification Yes check_purification Review Purification Method check_temp_ph->check_purification No end Racemization Minimized remedy_basification->end is_distillation Distillation Used? check_purification->is_distillation remedy_distillation Avoid distillation. Use chromatography or diastereomeric salt crystallization. is_distillation->remedy_distillation Yes check_chromatography Chromatography Conditions is_distillation->check_chromatography No remedy_distillation->end is_acidic_silica Acidic Silica Gel or Inappropriate Mobile Phase? check_chromatography->is_acidic_silica remedy_chromatography Use neutral or deactivated silica. Optimize mobile phase (avoid strong acids/bases). is_acidic_silica->remedy_chromatography Yes check_storage Review Storage Conditions is_acidic_silica->check_storage No remedy_chromatography->end is_improper_storage Stored as free amine at room temperature for extended period? check_storage->is_improper_storage remedy_storage Store as a stable salt (e.g., HCl salt). Store at low temperatures. Use an inert atmosphere. is_improper_storage->remedy_storage Yes is_improper_storage->end No remedy_storage->end

Troubleshooting workflow for racemization.

Data Presentation

The following tables provide illustrative quantitative data on the racemization of chiral benzylic amines under various conditions. Note that this data is for analogous compounds and should be used as a general guideline for (R)-1-(3,5-Difluorophenyl)ethanamine.

Table 1: Effect of Temperature on Racemization of a Chiral Benzylic Amine *

Temperature (°C)Racemization Rate (% e.e. loss/hour)
25< 0.1
500.5
802.8
100> 10

*Data is illustrative and based on general trends for benzylic amines. Racemization is faster at higher temperatures.[2]

Table 2: Effect of pH on Racemization of a Chiral Benzylic Amine *

pHConditionRelative Racemization Rate
31 M HClLow
7NeutralVery Low
100.1 M Na₂CO₃Moderate
131 M NaOHHigh

*Data is illustrative. Benzylic amines are more susceptible to racemization under basic conditions.

Table 3: Effect of Solvent on Racemization of a Chiral Benzylic Amine *

SolventPolarityRelative Racemization Rate
TolueneNon-polarLow
DichloromethanePolar aproticModerate
MethanolPolar proticModerate to High
WaterPolar proticHigh (especially with base)

*Solvent effects can be complex and depend on the specific mechanism of racemization.

Experimental Protocols

Protocol 1: Recovery of (R)-1-(3,5-Difluorophenyl)ethanamine via Diastereomeric Salt Resolution

This protocol describes the recovery of the enantiomerically pure amine from a mixture by forming diastereomeric salts, which can then be separated by crystallization.

G start Racemic Amine Mixture add_acid 1. Add Chiral Acid (e.g., (R)-(-)-Mandelic Acid) in a suitable solvent (e.g., Ethanol) start->add_acid crystallize 2. Induce Crystallization (cooling, slow evaporation) add_acid->crystallize filter 3. Filter Diastereomeric Salt crystallize->filter mother_liquor Mother Liquor (contains other diastereomer) filter->mother_liquor salt Crystalline Diastereomeric Salt filter->salt liberate_amine 4. Liberate Free Amine (dissolve salt in water, add base (e.g., NaHCO₃) at 0-5 °C) salt->liberate_amine extract 5. Extract with Organic Solvent (e.g., Dichloromethane) liberate_amine->extract dry_concentrate 6. Dry and Concentrate (dry with Na₂SO₄, evaporate solvent under reduced pressure at low temp.) extract->dry_concentrate end Enantiomerically Pure Amine dry_concentrate->end

Workflow for diastereomeric salt resolution.

Methodology:

  • Salt Formation:

    • Dissolve the racemic (or enantiomerically enriched) 1-(3,5-Difluorophenyl)ethanamine in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).

    • Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or (S)-(+)-mandelic acid, dissolved in the same solvent.

    • Stir the solution at room temperature for a short period.

  • Crystallization:

    • Allow the solution to stand at room temperature or cool it slowly to induce crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for selective crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the other diastereomer.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a mild aqueous base (e.g., saturated sodium bicarbonate solution) with stirring until the salt is fully neutralized and the free amine is partitioned into the organic layer. Avoid using strong bases like NaOH if possible.

  • Extraction and Purification:

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 40 °C).

  • Storage:

    • For long-term storage, it is advisable to convert the free amine back to a stable salt, such as the hydrochloride salt, by treating the amine solution with a stoichiometric amount of HCl in a suitable solvent (e.g., ethereal HCl).

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This protocol provides a general method for determining the enantiomeric excess of (R)-1-(3,5-Difluorophenyl)ethanamine.

Methodology:

  • Column Selection:

    • A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for the separation of chiral amines. Examples include Chiralcel® OD-H or Chiralpak® AD-H.

  • Mobile Phase:

    • A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane or heptane with an alcohol modifier such as isopropanol or ethanol.

    • A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol. The ratio can be adjusted to optimize the separation.

    • To improve peak shape and resolution, a small amount of an amine additive, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%), is often added to the mobile phase to suppress interactions with residual silanol groups on the stationary phase.

  • Instrumentation and Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Ambient temperature (e.g., 25 °C) is usually sufficient.

    • Detection: UV detection at a wavelength where the compound has good absorbance (e.g., 254 nm).

    • Injection Volume: 5-20 µL.

  • Sample Preparation:

    • Dissolve a small amount of the amine sample in the mobile phase or a compatible solvent.

  • Data Analysis:

    • The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

This technical support guide provides a comprehensive overview of the key considerations for preventing racemization during the recovery of (R)-1-(3,5-Difluorophenyl)ethanamine. By carefully controlling temperature, pH, and the choice of reagents and solvents, the stereochemical integrity of this valuable chiral amine can be maintained.

References

Side reactions observed in the synthesis of difluorophenyl ethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of difluorophenyl ethanamine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant amounts of over-alkylation, resulting in secondary and tertiary amine byproducts during the synthesis of primary difluorophenyl ethanamine. How can this be minimized?

A1: Over-alkylation is a common side reaction in primary amine synthesis via reductive amination. The newly formed primary amine is often more nucleophilic than the ammonia or amine equivalent used as the starting material, leading to further reaction with the carbonyl precursor.

Troubleshooting Steps:

  • Stoichiometry Control: Use a large excess of the ammonia source (e.g., ammonia in methanol, ammonium acetate). This shifts the equilibrium towards the formation of the primary amine.

  • Stepwise Procedure:

    • First, form the imine from the corresponding difluorophenyl ketone (e.g., 2,4-difluorophenylacetone) and ammonia.

    • Isolate the imine or carry out the reduction in a subsequent step. This prevents the newly formed primary amine from competing for the ketone.[1]

  • Choice of Aminating Agent: For the synthesis of primary amines, methods like the Leuckart reaction, which uses ammonium formate or formamide, can sometimes offer better selectivity compared to direct reductive amination with ammonia and a hydride reducing agent.[2][3]

Experimental Protocol: Stepwise Reductive Amination to Minimize Over-alkylation

StepProcedure
1. Imine Formation Dissolve 2,4-difluorophenylacetone (1 equivalent) in methanol. Add a solution of ammonia in methanol (10-20 equivalents). Stir the mixture at room temperature for 2-4 hours to allow for imine formation. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the ketone.
2. Reduction Cool the reaction mixture to 0°C. Add sodium borohydride (NaBH4) (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
3. Work-up Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
4. Purification The primary amine can be purified from residual secondary and tertiary amines by acid-base extraction or column chromatography on silica gel or alumina.[4][5][6][7][8]

Q2: During the reductive amination of a difluorophenyl ketone, we are isolating a significant amount of the corresponding alcohol. What causes this and how can it be prevented?

A2: The formation of a difluorophenyl ethanol derivative as a byproduct is due to the reduction of the starting ketone by the hydride reducing agent. This side reaction competes with the desired reduction of the imine intermediate.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a milder and more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[1] These reagents are generally less reactive towards ketones at neutral or slightly acidic pH.

  • pH Control: Maintain a slightly acidic pH (around 5-6) during the reaction. This promotes the formation of the iminium ion, which is more readily reduced than the ketone. Acetic acid can be used as a catalyst.

  • Stepwise Addition: Add the reducing agent after the imine has been pre-formed. This ensures that the concentration of the ketone is minimized when the reducing agent is introduced.

Quantitative Data on Reducing Agent Selectivity (Illustrative)

Reducing AgentTypical Yield of Desired AmineTypical Yield of Alcohol Byproduct
Sodium Borohydride (NaBH₄)50-70%20-40%
Sodium Cyanoborohydride (NaBH₃CN)>90%<5%
Sodium Triacetoxyborohydride (NaBH(OAc)₃)>90%<5%

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Q3: We are attempting an N-alkylation of a primary difluorophenyl ethanamine with an alkyl halide and are getting a mixture of secondary, tertiary, and even some quaternary ammonium salts. How can we achieve selective mono-alkylation?

A3: Direct N-alkylation of primary amines with alkyl halides is notoriously difficult to control and often leads to over-alkylation because the product secondary amine is often more nucleophilic than the starting primary amine.

Troubleshooting Steps:

  • Use a Large Excess of the Primary Amine: By using a large excess (5-10 equivalents) of the primary difluorophenyl ethanamine, the probability of the alkyl halide reacting with the starting amine is much higher than with the product secondary amine. This is often impractical if the amine is a valuable intermediate.

  • Reductive Amination as an Alternative: A more controlled method for mono-N-alkylation is to perform a reductive amination of the primary difluorophenyl ethanamine with a suitable aldehyde or ketone. This avoids the issue of over-alkylation inherent to using alkyl halides.

  • Use of Protecting Groups: Protect the primary amine with a suitable protecting group (e.g., Boc), perform the N-alkylation on the protected amine, and then deprotect to obtain the desired secondary amine.

Q4: Does the presence of fluorine atoms on the phenyl ring influence the likelihood of these side reactions?

A4: Yes, the fluorine atoms can have a significant electronic effect.

  • Effect on Carbonyl Reactivity: The electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon of the difluorophenyl ketone more electrophilic and potentially more susceptible to reduction to the alcohol if a strong reducing agent is used.[9]

  • Effect on Amine Basicity: The fluorine atoms can decrease the basicity (and nucleophilicity) of the amine.[9] This can slow down the initial imine formation. To counteract this, a catalytic amount of acid is often beneficial to activate the carbonyl group.[9]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Reductive Amination Pathway and Common Side Reactions

This diagram illustrates the main reaction pathway for the synthesis of a primary difluorophenyl ethanamine via reductive amination and the competing side reactions that lead to the formation of an alcohol byproduct and over-alkylation products.

Reductive_Amination_Side_Reactions ketone Difluorophenyl Ketone imine Imine Intermediate ketone->imine + NH3 - H2O alcohol Alcohol Byproduct ketone->alcohol + Reducing Agent ammonia Ammonia (NH3) ammonia->imine p_amine Desired Primary Amine imine->p_amine + Reducing Agent s_amine Secondary Amine (Over-alkylation) p_amine->s_amine + Ketone, then Reduction t_amine Tertiary Amine (Further Over-alkylation) s_amine->t_amine + Ketone, then Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->p_amine reducing_agent->alcohol

Caption: Reductive amination pathway and side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Reductive Amination

This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in the synthesis of difluorophenyl ethanamine derivatives.

Troubleshooting_Workflow start Low Yield of Difluorophenyl Ethanamine check_sm Analyze Crude Product: Identify Main Byproducts start->check_sm is_alcohol Is Alcohol the Major Byproduct? check_sm->is_alcohol is_overalkylation Is Over-alkylation the Major Issue? check_sm->is_overalkylation is_alcohol->is_overalkylation No change_reductant Switch to Milder Reducing Agent (NaBH3CN or STAB) is_alcohol->change_reductant Yes optimize_stoichiometry Increase Excess of Ammonia Source is_overalkylation->optimize_stoichiometry Yes check_imine Confirm Imine Formation (TLC, GC-MS) is_overalkylation->check_imine No end Improved Yield change_reductant->end stepwise_synthesis Implement Stepwise Procedure (Pre-form Imine) optimize_stoichiometry->stepwise_synthesis stepwise_synthesis->end check_imine->end

Caption: Troubleshooting low yield in reductive amination.

References

Stability issues of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to address potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form?

For long-term storage, the solid form of this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] Some suppliers also recommend storage under an inert atmosphere at room temperature.[4] It is crucial to protect the compound from moisture and direct sunlight.[1][5]

Q2: I am observing variability in my experimental results. Could the stability of my this compound solution be a factor?

Yes, solution instability can be a significant source of experimental variability. Degradation of the compound over time, or due to environmental factors, can lead to a decrease in the effective concentration of the active molecule and the formation of impurities, which may interfere with your assay. It is crucial to establish the stability of your specific solution under your experimental conditions.

Q3: What are the common degradation pathways for amine hydrochloride salts in solution?

  • Hydrolysis: Reaction with water, which can be pH-dependent.

  • Oxidation: Degradation in the presence of oxygen or oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermolysis: Degradation at elevated temperatures.

Q4: How can I determine the stability of my this compound solution?

A forced degradation study is a systematic way to investigate the intrinsic stability of a drug substance in solution.[6][7][8] This involves subjecting the solution to stress conditions that are more severe than typical experimental or storage conditions to accelerate degradation.[8] The results help in identifying potential degradation products and developing stability-indicating analytical methods.[7][8]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential stability issues with your this compound solutions.

Problem: Inconsistent Potency or Activity of the Solution

Initial Troubleshooting Steps:

start Inconsistent Experimental Results Observed check_prep Verify Solution Preparation Protocol (Concentration, Solvent, pH) start->check_prep check_storage Review Solution Storage Conditions (Temperature, Light Exposure, Headspace) check_prep->check_storage fresh_vs_old Compare Freshly Prepared Solution vs. Aged Solution check_storage->fresh_vs_old no_diff No Significant Difference fresh_vs_old->no_diff No diff Significant Difference Observed fresh_vs_old->diff Yes end Issue Likely Not Related to Solution Stability no_diff->end stability_issue Potential Stability Issue Identified diff->stability_issue prep Prepare Stock Solution of This compound aliquot Aliquot Stock Solution into Separate Vials for Each Stress Condition prep->aliquot stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) aliquot->stress neutralize Neutralize/Quench Reactions (if applicable) stress->neutralize analyze Analyze Samples at Time Points using a Stability-Indicating Method (e.g., HPLC) neutralize->analyze data Collect and Analyze Data (Parent Peak Area, Impurity Peaks) analyze->data report Determine Degradation Profile and Establish Stable Conditions data->report

References

Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their diastereomeric salt crystallization experiments, with a focus on overcoming challenges related to poor solubility.

Troubleshooting Guide

This guide addresses common issues encountered during chiral resolution experiments.

Issue 1: No Crystals Are Forming

If you are not observing any crystal formation after mixing the racemic compound and the resolving agent, consider the following causes and solutions:

  • Possible Causes:

    • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system, preventing the solution from reaching the necessary supersaturation for crystallization.[1]

    • Low Supersaturation: The concentration of the diastereomeric salts might be too low.[1]

    • Inhibition by Impurities: The presence of impurities can hinder nucleation and crystal growth.[1]

    • Inappropriate Temperature: The crystallization temperature may not be optimal for nucleation.[1]

  • Solutions:

    • Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts.

    • Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[2]

    • Cooling: Lower the temperature of the solution, as solubility typically decreases with temperature. A controlled, slow cooling profile often yields better results than rapid cooling.[1]

    • Induce Nucleation: Scratch the inside of the flask with a glass rod or add seed crystals of the desired diastereomeric salt if they are available.[2]

    • Purify Starting Materials: Ensure the racemate and resolving agent are of high purity to avoid inhibition of crystallization.[1]

Issue 2: An Oil or Gum is Forming Instead of Crystals ("Oiling Out")

The formation of a viscous liquid or oil instead of solid crystals is a common problem.

  • Possible Causes:

    • High Supersaturation: The solution is too concentrated, leading to the separation of a liquid phase instead of an ordered crystal lattice.[3]

    • High Crystallization Temperature: The temperature may be above the melting point of the diastereomeric salt.[2]

  • Solutions:

    • Dilute the Solution: Add more of the primary solvent to reduce the supersaturation level.

    • Lower the Temperature: Conduct the crystallization at a lower temperature.[2]

    • Change the Solvent System: Experiment with a different solvent or a mixture of solvents that may favor crystallization over oiling out.[2]

    • Slow Down Anti-Solvent Addition: If using an anti-solvent, add it more slowly and with vigorous stirring to maintain a lower level of supersaturation locally.

Issue 3: The Yield of the Desired Diastereomeric Salt is Low

Low recovery of the target diastereomer is a frequent challenge.

  • Possible Causes:

    • Significant Solubility: The desired diastereomeric salt has considerable solubility in the mother liquor, even at lower temperatures.[2]

    • Suboptimal Stoichiometry: The molar ratio of the racemate to the resolving agent may not be ideal for selective precipitation.[4]

    • Unfavorable Equilibrium: The undesired diastereomer may be the less soluble of the two under the current conditions.[5]

  • Solutions:

    • Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt and experiment with lower final crystallization temperatures.[2]

    • Adjust Stoichiometry: Vary the molar ratio of the resolving agent to the racemate. Ratios from 0.5 to 1.5 equivalents are often explored.[6]

    • Use an Anti-Solvent: Employ an anti-solvent to decrease the solubility of the desired salt and enhance its precipitation.[2]

    • Recycle Mother Liquor: The unwanted enantiomer remaining in the mother liquor can potentially be racemized and recycled, improving the overall process yield.[6]

Issue 4: The Diastereomeric Excess (d.e.) of the Crystallized Salt is Low

Low purity of the obtained crystals is a critical issue that compromises the success of the resolution.

  • Possible Causes:

    • Similar Solubilities: The solubilities of the two diastereomeric salts are too close in the chosen solvent, leading to co-precipitation.[2]

    • Solid Solution Formation: The crystal lattice of the less soluble salt incorporates the more soluble diastereomer, resulting in a single, impure solid phase.[3]

  • Solutions:

    • Solvent Screening: A systematic screening of different solvents is the most effective approach to find a system where the solubility difference between the diastereomers is maximized.[2]

    • Controlled Cooling: A slower cooling rate can improve the selectivity of the crystallization process.[2]

    • Recrystallization: Purify the obtained salt by recrystallizing it, potentially from a different solvent system.[2]

    • Change the Resolving Agent: If a solid solution is suspected or if solvent screening is ineffective, using a structurally different resolving agent can alter the physical properties of the diastereomers and prevent co-crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for my chiral resolution?

A1: The ideal solvent should exhibit a large difference in solubility between the two diastereomeric salts. This allows the less soluble salt to crystallize selectively while the more soluble one remains in the solution.[4] A systematic screening process with a range of solvents of varying polarities (e.g., alcohols, ketones, esters, ethers, and hydrocarbons) is the most effective strategy.[2] Solvent mixtures can also be used to fine-tune solubility.[2]

Q2: Can the choice of solvent affect which enantiomer crystallizes?

A2: Yes. In some cases, changing the solvent can reverse the relative solubilities of the diastereomeric salts, a phenomenon known as "chirality switching".[2] This means that in one solvent, the salt of the (R)-enantiomer may be less soluble, while in another solvent, the salt of the (S)-enantiomer crystallizes preferentially.[2]

Q3: What is an anti-solvent and how is it used?

A3: An anti-solvent is a solvent in which the diastereomeric salts have very low solubility. It is added gradually to a solution of the salts in a "good" solvent to induce precipitation.[2] This technique is useful for increasing the yield by reducing the solubility of the less soluble salt.[2]

Q4: My yield is consistently low. What advanced strategies can I try?

A4: If standard optimization techniques fail, you can explore more advanced methods:

  • Seeding: Introducing a small quantity of pure crystals of the desired diastereomeric salt (seed crystals) into a supersaturated solution can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[4] This is particularly useful when the desired salt is not the one that crystallizes under equilibrium conditions.[5]

  • Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can achieve yields approaching 100%. It is applicable in systems where the undesired diastereomer in solution can epimerize (convert) to the desired, less soluble diastereomer.[4] As the desired diastereomer crystallizes, the equilibrium shifts, driving the conversion of the undesired diastereomer in solution to the desired one, which then also crystallizes.[4]

Q5: What is a solid solution and how can I deal with it?

A5: A solid solution forms when the two diastereomers are structurally similar enough to be incorporated into the same crystal lattice, resulting in a single, impure crystalline phase.[3] This is often indicated by a failure to improve diastereomeric purity despite repeated recrystallizations.[3] To overcome this, you can:

  • Change the Resolving Agent: This is often the most effective solution, as it creates a new pair of diastereomers with different crystal packing properties.[3]

  • Systematic Solvent Screening: Different solvents can influence crystal packing and may disrupt the formation of a solid solution.[3]

  • Annealing: Subjecting the solid solution to temperature cycles can sometimes promote phase separation into the pure diastereomers.[3]

Data Presentation

Table 1: Example of a Solvent Screening for Chiral Resolution

This table illustrates how to present quantitative data from a solvent screening experiment for the resolution of a racemic amine with a chiral acid.

EntrySolvent SystemYield (%)Diastereomeric Excess (d.e.) (%)
1Methanol4585
2Ethanol4292
3Isopropanol3895
4Acetone5575
5Ethyl Acetate3098
6Toluene15>99

Experimental Protocols

Protocol 1: Screening for an Effective Resolving Agent and Solvent System

  • Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.

  • Methodology:

    • Preparation: In an array of vials or a 96-well plate, combine stoichiometric equivalents of the racemic compound and each resolving agent to be screened.[4]

    • Initial Dissolution: Add a small amount of a volatile, good solvent (e.g., methanol) to ensure salt formation.

    • Crystallization: Evaporate the initial solvent. Add a selection of different crystallization solvents or solvent mixtures to the vials.[4]

    • Equilibration: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[4]

    • Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[4]

Protocol 2: Optimization of Crystallization Conditions

  • Objective: To optimize the yield and purity of the desired diastereomeric salt.

  • Methodology:

    • Solubility Determination: Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures. This can be done by preparing saturated solutions and analyzing the concentration by HPLC or UV-Vis spectroscopy.[4]

    • Cooling Profile Optimization: Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature. Cool the solution at different controlled rates (e.g., 1°C/hour, 5°C/hour, 10°C/hour) to a final temperature. Isolate the crystals and analyze the yield and purity.[4]

    • Seeding Strategy: Prepare a supersaturated solution of the diastereomeric salt mixture. Add a small amount (e.g., 1% w/w) of seed crystals of the pure, desired diastereomer. Allow the crystallization to proceed and compare the results (yield, purity, crystal size) to unseeded experiments.[4]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility Issues Start Start: Poor Solubility or Low Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity SolventScreen Systematic Solvent Screening (Polarity, Mixtures) CheckPurity->SolventScreen TempProfile Optimize Temperature Profile (Cooling Rate, Final Temp) SolventScreen->TempProfile Stoichiometry Vary Racemate:Resolving Agent Ratio TempProfile->Stoichiometry Advanced Employ Advanced Techniques Stoichiometry->Advanced If still poor Success Successful Resolution Stoichiometry->Success If successful Seeding Seeding Advanced->Seeding CIDT Crystallization-Induced Diastereomeric Transformation (CIDT) Advanced->CIDT ChangeAgent Screen for a New Resolving Agent Advanced->ChangeAgent If all else fails Seeding->Success CIDT->Success ChangeAgent->SolventScreen Restart process

Caption: Troubleshooting workflow for poor solubility in diastereomeric salt formation.

G cluster_1 General Experimental Workflow for Chiral Resolution Racemate Racemic Compound (R/S) SaltFormation Mix and Dissolve to Form Diastereomeric Salts (R-S' and S-S') Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., S') ResolvingAgent->SaltFormation Solvent Select Solvent Solvent->SaltFormation Crystallization Induce Crystallization (Cooling, Anti-Solvent, Evaporation) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Crystal (Enriched in less soluble salt, e.g., R-S') Filtration->Solid MotherLiquor Mother Liquor (Enriched in more soluble salt, e.g., S-S') Filtration->MotherLiquor Liberation Liberate Enantiomer (e.g., Acid/Base treatment) Solid->Liberation PureEnantiomer Pure Enantiomer (e.g., R) Liberation->PureEnantiomer

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

References

Analytical challenges in the characterization of fluorinated chiral amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of fluorinated chiral amines. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of fluorinated chiral amines?

The main analytical challenges in characterizing fluorinated chiral amines include achieving adequate separation of enantiomers, dealing with the impact of the fluorine atom on the amine's basicity and molecular properties, and accurately determining enantiomeric excess (ee) and absolute configuration. Fluorine's high electronegativity can alter the polarity and basicity of the amine, which may affect its interaction with chiral stationary phases in chromatography or with chiral solvating agents in NMR.[1]

Q2: Why is ¹⁹F NMR a valuable technique for analyzing fluorinated chiral amines?

¹⁹F NMR is a powerful tool for the analysis of fluorinated chiral amines due to the high sensitivity and wide chemical shift range of the fluorine nucleus. This allows for the analysis of complex mixtures and even the simultaneous determination of enantiomeric excesses and yields of multiple products in a single experiment.[2][3] ¹⁹F NMR can provide chromatogram-like signals without the need for physical separation, which can significantly speed up the analysis.[4][5]

Q3: What are chiral derivatizing agents (CDAs) and when should I use them?

Chiral derivatizing agents are enantiomerically pure compounds that react with the chiral amine to form diastereomers. These diastereomers have different physical properties and can be more easily separated by achiral chromatography (HPLC, GC) or distinguished by NMR spectroscopy.[6] CDAs are particularly useful when direct separation methods fail or when the amine lacks a suitable chromophore for UV detection in HPLC.[7] For example, 2-fluorobenzoylation can be used to convert amines into fluorinated amides, which can then be analyzed by ¹⁹F NMR.[8][9][10]

Q4: How do I choose between HPLC, SFC, and GC for chiral separation?

The choice of chromatographic technique depends on the properties of the fluorinated chiral amine and its derivatives.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can be used for a wide range of fluorinated amines. Both normal-phase and reversed-phase modes can be employed, often with polysaccharide-based chiral stationary phases (CSPs).[11][12]

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and higher efficiency than HPLC.[6] It is particularly effective for the separation of polar compounds and is considered a more environmentally friendly technique due to the use of supercritical CO₂ as the mobile phase.[6][13]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable fluorinated amines or their derivatives. Derivatization is often necessary to increase volatility.[11][14]

Troubleshooting Guides

Chiral HPLC and SFC Separations

Problem: Poor or no separation of enantiomers.

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[15]
Incorrect Mobile Phase Composition Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. For SFC, adjust the co-solvent and additives.[13]
Unsuitable Additives For basic amines, add a basic additive like diethylamine (DEA) or isopropylamine to the mobile phase to improve peak shape and resolution.[13][16] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[13]
Temperature Effects Optimize the column temperature. Lower temperatures often improve resolution but can increase analysis time and backpressure.
Low Analyte-CSP Interaction Consider derivatizing the amine with a suitable CDA to enhance interactions with the CSP.[6]

Problem: Peak tailing or broad peaks.

Possible Cause Troubleshooting Step
Secondary Interactions with CSP Add a mobile phase additive to block active sites on the stationary phase. For basic amines on silica-based CSPs, this is a common issue.[17]
Column Contamination Flush the column with a strong solvent (e.g., 100% ethanol or methanol) to remove contaminants.[16]
Inappropriate Mobile Phase pH For ionizable compounds, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[17]
Column Degradation Replace the column if performance does not improve after cleaning.[17]
¹⁹F NMR Analysis

Problem: No separation of enantiomeric signals in ¹⁹F NMR.

Possible Cause Troubleshooting Step
Ineffective Chiral Solvating Agent (CSA) Screen different CSAs. Cationic cobalt(III) complexes and cyclodextrins have been shown to be effective for fluorinated compounds.[8][10][18]
Insufficient CSA Concentration Increase the concentration of the CSA to promote the formation of diastereomeric complexes.
Solvent Effects The choice of solvent can significantly impact the chemical shift differences. Test a range of deuterated solvents.
Temperature Effects Vary the temperature of the NMR experiment, as this can affect the equilibrium between the free and complexed states.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Amine for ¹⁹F NMR Analysis

This protocol describes the derivatization of a chiral amine with 2-fluorobenzoyl chloride to form a diastereomeric amide, which can then be analyzed by ¹⁹F NMR to determine enantiomeric excess.[9]

  • Sample Preparation: In a 5 mm NMR tube, dissolve the racemic or enantioenriched amine (0.01 mmol) in 0.1 mL of CDCl₃.

  • Derivatization: Add 2-fluorobenzoyl chloride (0.015 mmol) to the solution.

  • Reaction: Sonicate the mixture for 10 minutes to ensure complete reaction.

  • ¹⁹F NMR Analysis: Acquire the ¹⁹F NMR spectrum. The two enantiomers will appear as distinct signals, allowing for the determination of the enantiomeric excess by integrating the peaks.

Protocol 2: Chiral SFC Method Development for Fluorinated Amines

This protocol outlines a general workflow for developing a chiral SFC method for the separation of fluorinated chiral amines.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one based on amylose tris(3-chloro-5-methylphenylcarbamate).[13]

  • Mobile Phase: Use supercritical CO₂ as the main mobile phase component.

  • Co-solvent Screening: Screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) at a concentration of 10-40%.

  • Additive Screening: For basic amines, add a basic additive such as isopropylamine (0.1-0.5%) to the co-solvent. A combination of an acid (e.g., TFA) and a base may also be effective.[13]

  • Optimization: Optimize the back pressure (typically 100-200 bar), temperature (25-40 °C), and flow rate (1-4 mL/min) to achieve the best resolution and analysis time.

Data Summary

Table 1: Comparison of Analytical Techniques for Chiral Fluorinated Amine Analysis
Technique Advantages Disadvantages Typical Applications
Chiral HPLC Wide applicability, robust, various CSPs available.[6]Can be time-consuming, may require derivatization.[4]Routine enantiomeric purity testing.
Chiral SFC Fast separations, high efficiency, environmentally friendly.[6][13]Requires specialized equipment.High-throughput screening, preparative separations.
Chiral GC High resolution for volatile compounds.[14]Limited to thermally stable and volatile analytes, often requires derivatization.Analysis of small, volatile fluorinated amines.
¹⁹F NMR Rapid analysis, no physical separation needed, can analyze complex mixtures.[2][4]Requires a chiral auxiliary (CDA or CSA), may have lower sensitivity for minor enantiomers.High-throughput screening, reaction monitoring, determination of absolute configuration.[19]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis amine Fluorinated Chiral Amine derivatization Derivatization (Optional) with CDA amine->derivatization hplc Chiral HPLC amine->hplc Direct Separation sfc Chiral SFC amine->sfc Direct Separation nmr 19F NMR amine->nmr with CSA derivatization->hplc Diastereomers gc Chiral GC derivatization->gc Volatile Diastereomers derivatization->nmr Diastereomers enantiomeric_excess Determine Enantiomeric Excess (ee) hplc->enantiomeric_excess sfc->enantiomeric_excess gc->enantiomeric_excess nmr->enantiomeric_excess absolute_config Determine Absolute Configuration nmr->absolute_config

Caption: General workflow for the analytical characterization of fluorinated chiral amines.

troubleshooting_hplc start Poor/No Separation csp Change CSP start->csp mobile_phase Optimize Mobile Phase start->mobile_phase additives Add/Change Additives start->additives derivatize Derivatize Amine start->derivatize good_separation Good Separation csp->good_separation mobile_phase->good_separation additives->good_separation derivatize->good_separation

Caption: Troubleshooting logic for poor separation in chiral HPLC/SFC.

References

Validation & Comparative

Comparative Analysis of (R)-1-(3,5-Difluorophenyl)ethanamine as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of publicly available scientific literature and patent databases did not yield specific experimental data directly comparing the performance of (R)-1-(3,5-Difluorophenyl)ethanamine with other common chiral resolving agents for the resolution of racemic acidic compounds. While the principles of chiral resolution are well-established, the selection of an optimal resolving agent is often empirical and highly dependent on the specific substrate. Without direct comparative studies, a quantitative, data-driven comparison as requested cannot be provided at this time.

This guide will, therefore, provide a comprehensive overview of the principles of chiral resolution by diastereomeric salt formation, detail the expected role and potential advantages of a fluorinated resolving agent like (R)-1-(3,5-Difluorophenyl)ethanamine, and present a generalized experimental protocol. To serve as a benchmark, performance data for commonly used resolving agents in the resolution of a widely studied class of chiral acids, the profens, will be presented.

Principles of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a crucial technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] The most common method is the formation of diastereomeric salts. This process involves reacting the racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine).[2] The resulting diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3] The less soluble diastereomer crystallizes out of the solution, and the desired enantiomer can then be liberated from the salt, typically by treatment with an acid or base.[4]

The success of a chiral resolution depends on several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants.[5] An ideal resolving agent forms a stable, easily crystallizable salt with one enantiomer of the racemate, leading to a significant difference in solubility between the two diastereomeric salts.

Potential Advantages of (R)-1-(3,5-Difluorophenyl)ethanamine

While specific data is lacking, the structure of (R)-1-(3,5-Difluorophenyl)ethanamine suggests potential advantages as a chiral resolving agent:

  • Fluorine Substitution: The presence of two fluorine atoms on the phenyl ring can influence the electronic properties and intermolecular interactions of the molecule. Fluorine is highly electronegative and can participate in hydrogen bonding and dipole-dipole interactions, which may enhance the discrimination between the enantiomers of a racemic acid during salt formation, potentially leading to better crystallinity and separation of the diastereomeric salts.

  • Structural Rigidity: The phenyl ring provides a rigid scaffold, which can contribute to more defined and predictable interactions with the chiral acid.

  • Lipophilicity: The fluorine atoms can increase the lipophilicity of the resolving agent, which may be advantageous in certain solvent systems.

Benchmark Performance of Common Chiral Resolving Agents

To provide a context for evaluating potential resolving agents, the following table summarizes typical performance data for the resolution of common profens using well-established chiral amines. It is important to note that yields and enantiomeric excess (e.e.) are highly dependent on the specific experimental conditions.

Chiral Resolving AgentRacemic AcidDiastereomeric Salt YieldEnantiomeric Excess (e.e.) of Resolved Acid
(R)-(+)-α-PhenylethylamineIbuprofenNot explicitly stated>95% after recrystallization
(S)-(-)-α-PhenylethylamineIbuprofen~40-50% (theoretical max is 50%)>98% after recrystallization
CinchonidineNaproxenHighHigh
BrucineMandelic AcidGoodExcellent

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Direct comparison requires identical experimental conditions.

Experimental Protocols

The following is a generalized experimental protocol for the resolution of a racemic carboxylic acid using a chiral amine like (R)-1-(3,5-Difluorophenyl)ethanamine.

1. Formation of Diastereomeric Salts:

  • Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • Add the chiral resolving agent, (R)-1-(3,5-Difluorophenyl)ethanamine (0.5-1.0 equivalents), to the solution.

  • Heat the mixture gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

2. Liberation of the Enantiomerically Enriched Carboxylic Acid:

  • Suspend the collected diastereomeric salt in water.

  • Add a strong acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid.

  • Extract the carboxylic acid into an organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Evaporate the solvent to yield the enantiomerically enriched carboxylic acid.

3. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved acid can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.

Visualizing the Workflow

The logical flow of a chiral resolution process can be visualized as follows:

Chiral_Resolution_Workflow racemic_mixture Racemic Mixture (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid)-(R)-Amine (S-Acid)-(R)-Amine racemic_mixture->diastereomeric_salts + Resolving Agent resolving_agent Chiral Resolving Agent ((R)-Amine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (e.g., (S-Acid)-(R)-Amine) crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (in solution) crystallization->more_soluble Solution liberation Acidification less_soluble->liberation pure_enantiomer Pure Enantiomer (S-Acid) liberation->pure_enantiomer

Caption: Generalized workflow for chiral resolution by diastereomeric salt formation.

References

Navigating the Mirror Image: A Guide to Validating Analytical Methods for En

Author: BenchChem Technical Support Team. Date: December 2025

antiomeric Purity

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing drug safety and efficacy. This guide provides an objective comparison of the leading analytical techniques for determining enantiomeric purity, supported by experimental data and detailed methodologies to aid in the selection and validation of the most suitable method for your needs.

The distinct pharmacological and toxicological profiles of enantiomers—mirror-image isomers of a chiral drug—necessitate their accurate separation and quantification.[1] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) has become the gold standard for this purpose, offering high selectivity.[1] However, Chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE) also present viable and sometimes advantageous alternatives. The validation of these analytical methods is crucial and should generally follow the guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[2][3][4][5]

Comparative Analysis of Analytical Techniques

The choice of an analytical method for enantiomeric purity determination depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, resolution, and the availability of instrumentation.[6][7] The following table summarizes the typical performance characteristics of Chiral HPLC, Chiral GC, and Chiral CE.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[7]Separation of volatile and thermally stable compounds using a capillary column coated with a CSP, often a cyclodextrin derivative.[8]Separation based on differences in electrophoretic mobility of enantiomers in the presence of a chiral selector in the background electrolyte.[9]
Resolution (Rs) Typically > 1.5 (baseline separation is common).[6]Typically > 1.5 (baseline separation is common).[6]High resolution can be achieved.
Limit of Detection (LOD) 0.05 - 1 µg/mL.[6]1 - 10 pg on column.[6]0.8 - 0.91 µg/mL.[10][11]
Limit of Quantitation (LOQ) 0.15 - 3 µg/mL.[6][12]5 - 50 pg on column.[6]2.5 - 2.94 µg/mL.[10][11]
Analysis Time 10 - 30 minutes per sample.[6]15 - 45 minutes per sample.[6]< 10 minutes.[10][11]
Sample Preparation Dissolution in a suitable solvent, may require derivatization.[6]Often requires derivatization to a volatile and thermally stable analyte.[6]Dissolution in the background electrolyte.
Advantages Broad applicability, robust, well-established.[1]High efficiency and sensitivity, especially for volatile compounds.[8][13]Fast analysis, low sample and reagent consumption, high efficiency.[14]
Disadvantages Can be time-consuming, higher solvent consumption.[7]Limited to volatile and thermally stable compounds, may require derivatization.[8]Can be less robust than HPLC, sensitivity can be lower for some applications.

Validation Parameters: A Tabular Overview

Method validation ensures that an analytical procedure is suitable for its intended purpose.[15] The following table outlines the key validation parameters and typical acceptance criteria for methods determining enantiomeric purity.

Validation ParameterChiral HPLCChiral GCChiral CE
Specificity Baseline resolution (Rs > 1.5) between enantiomers and from any impurities.[1]Baseline resolution (Rs > 1.5) between enantiomers.Peak purity analysis, no interference at the migration time of the enantiomers.
Linearity (r²) ≥ 0.999.[12]≥ 0.999.≥ 0.995.[10]
Range Typically from LOQ to 120% or 150% of the specification limit for the undesired enantiomer.[5]From LOQ to a specified upper concentration.From LOQ to a specified upper concentration.
Accuracy (% Recovery) 98.0% - 102.0%.[12]Typically within ±5% of the true value.100.4% - 100.5%.[10]
Precision (RSD%) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 5.0%.[12]Repeatability: ≤ 5%; Intermediate Precision: ≤ 10%.Repeatability: < 1.5%.[10]
LOD Signal-to-Noise ratio of 3:1.[12]Signal-to-Noise ratio of 3:1.0.91 µg/mL.[10]
LOQ Signal-to-Noise ratio of 10:1.[12]Signal-to-Noise ratio of 10:1.2.94 µg/mL.[10]
Robustness Unaffected by small, deliberate changes in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C).[12][16]Unaffected by small variations in parameters like temperature program, carrier gas flow rate.Unaffected by small changes in buffer pH, voltage, or temperature.[17]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the validation of a chiral HPLC method.

Experimental Protocol: Chiral HPLC Method Validation

1. Specificity:

  • Prepare solutions of the racemate, the individual enantiomers, and a placebo (if applicable).

  • Inject each solution and record the chromatograms.

  • Assess the resolution between the two enantiomers and ensure no interference from the placebo or other impurities at the retention times of the enantiomers. The resolution (Rs) should be greater than 1.5.[1]

2. Linearity:

  • Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.[12]

  • Inject each solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should typically be ≥ 0.999.[12]

3. Range:

  • The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[5]

4. Accuracy:

  • Prepare samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[12]

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the spiked undesired enantiomer. The acceptance criterion is typically between 98.0% and 102.0%.[12]

5. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.[12]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • The precision is expressed as the relative standard deviation (RSD), which should typically be less than 2.0% for repeatability and slightly higher for intermediate precision.[12]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[12]

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Intentionally make small variations in the method parameters, such as the mobile phase composition (e.g., ±2% organic modifier), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).[12]

  • Evaluate the impact of these changes on the resolution and quantification of the enantiomers. The method is considered robust if the results remain largely unaffected by these small variations.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the general workflow for validating an analytical method for enantiomeric purity and the logical relationship between the different validation parameters.

G cluster_0 Method Development cluster_1 Method Validation MD_Start Start: Define Analytical Target Profile MD_Select Select Technique (HPLC, GC, CE) & Chiral Selector MD_Start->MD_Select MD_Optimize Optimize Separation Parameters MD_Select->MD_Optimize MD_End Developed Method MD_Optimize->MD_End MV_Start Start: Validation Protocol MD_End->MV_Start MV_Specificity Specificity MV_Start->MV_Specificity MV_Linearity Linearity MV_Specificity->MV_Linearity MV_Range Range MV_Linearity->MV_Range MV_Accuracy Accuracy MV_Range->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_End Validated Method MV_Robustness->MV_End

Caption: General workflow for analytical method development and validation.

G cluster_core Core Performance cluster_range Application Range cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range LOQ LOQ Linearity->LOQ Linearity->Robustness Precision Precision Accuracy->Precision Accuracy->Range Accuracy->Robustness Precision->Linearity Precision->Range Precision->Robustness Range->Robustness LOD LOD LOQ->LOD LOQ->Robustness

Caption: Interrelationship of analytical method validation parameters.

References

Enantiomeric excess (ee) determination by chiral HPLC for synthesized compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Enantiomeric Excess (ee) Determination by Chiral HPLC

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis, purification, and quality control of chiral compounds. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts.[1][2] This guide provides a comparative overview of chiral HPLC for ee determination, alongside alternative methods, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Enantiomeric Excess Determination

The choice of an analytical method for determining enantiomeric excess depends on several factors, including the chemical and physical properties of the analyte, the required sensitivity, and the desired sample throughput.[3] While chiral HPLC is a versatile and robust method, other techniques such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable solutions.[3][4]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[3]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[4]Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.[3]Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct signals for each enantiomer.[5]
Typical Analytes Wide range of non-volatile and thermally labile compounds.[4]Volatile and thermally stable compounds.[4]Broad range of compounds, particularly useful for preparative separations.[3]Soluble compounds, provides structural information.[3]
Advantages Widely applicable, robust, well-established methods.[6]High resolution, high sensitivity for volatile compounds.[4]Fast analysis, reduced organic solvent consumption.[3]Rapid, non-destructive, no separation required.[3]
Disadvantages Longer analysis times compared to SFC, higher organic solvent consumption.[3]Limited to volatile and thermally stable analytes; may require derivatization.[4]Requires specialized equipment.[3]Lower sensitivity compared to chromatographic methods, may require chiral auxiliaries.[3]
Limit of Detection (LOD) Can reach pg/mL with sensitive detectors.[3]Typically in the pg to ng range.[3]Generally in the ng/mL range.[3]Typically in the mg to µg range.[3]
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL range.[3]Typically in the pg to ng range.[3]Generally in the ng/mL range.[3]Typically in the mg to µg range.[3]
Performance of Common Chiral Stationary Phases (CSPs) in HPLC

The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantiomeric separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability.[1][7]

Chiral Stationary Phase (CSP)Column Brand ExampleMobile PhaseResolution (Rs)Selectivity (α)Application Example
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)1.81.35Hydroxyphenylglycine[7]
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v)2.11.42Hydroxyphenylglycine[7]
VancomycinAstec CHIROBIOTIC VMethanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v)1.91.28Amino Acids
Crown EtherCrownpak CR-I(+)Perchloric Acid solution (pH 1.5)>2.0>1.5Primary Amines and Amino Acids[7]

Note: Performance data is synthesized from typical results. Actual performance may vary based on specific experimental conditions.

Experimental Protocols

A systematic approach to method development is crucial for achieving optimal separation.[1]

General Protocol for Enantiomeric Excess Determination by Chiral HPLC

1. Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the synthesized compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[1]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis).

  • Chiral Column: Select an appropriate chiral column based on the analyte's structure. A good starting point for screening is a set of polysaccharide-based columns.

  • Mobile Phase: A common mobile phase for normal-phase chromatography is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol).[1] For reversed-phase, mixtures of water/buffers and acetonitrile or methanol are used.

  • Flow Rate: Typically set between 0.5 and 1.0 mL/min.[1][8]

  • Column Temperature: Maintain a constant temperature, usually around 25 °C, to ensure reproducibility.[1][8]

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance.[1]

3. Method Development and Optimization:

  • Screening: If the optimal CSP is unknown, screen a variety of chiral columns with different mobile phases.

  • Mobile Phase Composition: Adjust the ratio of the strong to weak solvent in the mobile phase to optimize retention time and resolution.[1]

  • Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape.[8]

  • Temperature: Varying the column temperature can influence selectivity; lower temperatures often lead to better separation.[8]

4. Data Analysis:

  • Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.

  • Enantiomeric Excess (ee) Calculation: Calculate the ee using the following formula, where A1 and A2 are the peak areas of the two enantiomers: ee (%) = (|A1 - A2| / (A1 + A2)) * 100

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship for determining enantiomeric excess.

G Experimental Workflow for ee Determination by Chiral HPLC cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Compound Synthesized Compound Dissolution Dissolve in Solvent Compound->Dissolution Injection Inject Sample Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee (%) Integration->Calculation Result Result Calculation->Result

Workflow for ee determination by chiral HPLC.

G Logical Relationship for Enantiomeric Excess Calculation cluster_input Input Data from Chromatogram cluster_calculation Calculation Steps PeakArea1 Peak Area of Enantiomer 1 (A1) Difference Calculate Absolute Difference |A1 - A2| PeakArea1->Difference Sum Calculate Sum A1 + A2 PeakArea1->Sum PeakArea2 Peak Area of Enantiomer 2 (A2) PeakArea2->Difference PeakArea2->Sum Ratio Calculate Ratio (|A1 - A2|) / (A1 + A2) Difference->Ratio Sum->Ratio Percentage Multiply by 100 Ratio->Percentage Result Enantiomeric Excess (ee %) Percentage->Result

Calculation of enantiomeric excess (ee).

References

Comparative study of catalytic activity of different chiral primary amines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Activity of Chiral Primary Amines in Asymmetric Synthesis

Chiral primary amines have become indispensable tools in asymmetric organocatalysis, enabling the synthesis of enantiomerically enriched molecules critical for the pharmaceutical and fine chemical industries.[1][2] These catalysts operate through the formation of transient chiral enamines or iminium ions, mimicking the strategy of natural enzymes to achieve high levels of stereocontrol.[3] This guide provides a comparative analysis of the performance of different classes of chiral primary amines in key asymmetric transformations, supported by experimental data, to assist researchers in catalyst selection and reaction optimization.

The two major classes of chiral primary amines that have seen widespread application are those derived from natural sources: Cinchona alkaloids and amino acids.[1] Catalysts derived from Cinchona alkaloids are known for their rigid bicyclic structure which provides a well-defined chiral environment, often leading to high enantioselectivities.[4][5] Amino acid-derived primary amines, on the other hand, offer a modular and readily available scaffold that can be easily modified to tune steric and electronic properties.[6]

Performance in the Asymmetric Michael Addition

The Michael addition is a cornerstone of carbon-carbon bond formation. The enantioselective conjugate addition of carbonyl compounds to nitroalkenes, for instance, produces valuable chiral γ-nitro carbonyl compounds. The following data, compiled from the literature, compares the performance of representative Cinchona alkaloid-derived and amino acid-derived primary amine catalysts in this transformation.

Catalyst TypeCatalyst StructureAldehydeNitroalkeneYield (%)ee (%)dr (syn:anti)Reference
Cinchona Alkaloid-Derived 9-Amino-9-deoxy-epi-quininePropanalβ-Nitrostyrene959995:5[7]
(1S,2S)-1,2-Diphenylethane-1,2-diamineCyclohexanoneβ-Nitrostyrene989799:1[8]
Amino Acid-Derived L-Proline derived primary amineIsovaleraldehydeβ-Nitrostyrene9295>99:1[9]
Threonine-derived primary amineButanal(E)-Nitropent-1-ene859290:10[9]

Key Observations:

  • Cinchona alkaloid-derived primary amines consistently deliver excellent enantioselectivities (ee >95%) and high yields in the Michael addition of aldehydes and ketones to nitroalkenes.[7][8][10] Their rigid scaffold is highly effective in creating a chiral pocket for stereochemical control.

  • Amino acid-derived primary amines also provide high levels of stereocontrol, often with excellent diastereoselectivity.[9] The modularity of their backbones allows for fine-tuning of the catalyst structure to suit specific substrates.

Performance in the Asymmetric Aldol Reaction

The aldol reaction is another fundamental C-C bond-forming reaction that benefits greatly from chiral primary amine catalysis. These catalysts facilitate the direct asymmetric aldol reaction between ketones and aldehydes to furnish chiral β-hydroxy ketones.

Catalyst TypeCatalyst StructureKetoneAldehydeYield (%)ee (%)dr (syn:anti)Reference
Cinchona Alkaloid-Derived Quinine-derived primary amineAcetone4-Nitrobenzaldehyde949619:1[11]
9-Amino(9-deoxy)epihydroquinineCyclohexanone4-Chlorobenzaldehyde9999>20:1[12]
Amino Acid-Derived Primary α-amino amide from L-phenylalanineCyclopentanoneBenzaldehyde99971:99[6]
Prolinamide-derived primary amineAcetoneIsobutyraldehyde8983-[11]

Key Observations:

  • Similar to the Michael addition, Cinchona alkaloid-derived primary amines are highly effective catalysts for the asymmetric aldol reaction, affording products with excellent yields and enantioselectivities.[11][12]

  • Amino acid-derived primary α-amino amides have emerged as powerful bifunctional organocatalysts, where the amide moiety can participate in hydrogen bonding to further organize the transition state, leading to high stereoselectivity.[6]

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

To a solution of the nitroalkene (0.1 mmol) and the chiral primary amine catalyst (0.01 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the aldehyde (0.2 mmol). The reaction mixture is stirred at room temperature for the time indicated in the literature (typically 1-24 hours) and monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde. The enantiomeric excess is determined by chiral HPLC analysis.[7]

General Procedure for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde

In a typical procedure, the aldehyde (0.5 mmol), the ketone (1.0 mL), the chiral primary amine catalyst (0.05 mmol, 10 mol%), and an acid co-catalyst (e.g., benzoic acid, 0.05 mmol) are combined in a vial. The reaction is stirred at the specified temperature (e.g., 4 °C) for the required time (typically 24-72 hours). The reaction is then quenched and the product is isolated and purified by column chromatography. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[6][11]

Visualization of Concepts

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Select Reactants (Aldehyde/Ketone, Electrophile) Mixing Combine Reactants, Catalyst, & Solvent Reactants->Mixing Catalyst Choose Chiral Primary Amine Catalyst Catalyst->Mixing Solvent Select Solvent & Additives Solvent->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor Progress (TLC, GC, etc.) Stirring->Monitoring Purification Purify Product (Column Chromatography) Monitoring->Purification Reaction Complete Characterization Characterize Product (NMR, MS) Purification->Characterization Stereoanalysis Determine Stereoselectivity (Chiral HPLC, NMR for dr) Characterization->Stereoanalysis catalytic_cycle Catalyst R*-NH2 Enamine Chiral Enamine Catalyst->Enamine + Aldehyde/Ketone - H2O Iminium Chiral Iminium Ion Enamine->Iminium + Electrophile Product Chiral Product Iminium->Product Hydrolysis Product->Catalyst releases Aldehyde Aldehyde/ Ketone Electrophile Electrophile (e.g., Nitroalkene) H2O_in + H2O H2O_out - H2O

References

A Comparative Guide to Quantifying the Kinetic Resolution Efficiency of (R)-1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods for quantifying the efficiency of the kinetic resolution of chiral amines, with a specific focus on derivatives of 1-phenylethylamine, such as (R)-1-(3,5-Difluorophenyl)ethanamine. The efficiency of a kinetic resolution is a critical parameter in pharmaceutical development and asymmetric synthesis, dictating the feasibility and scalability of producing enantiomerically pure compounds. Key metrics for this evaluation are conversion (c), the enantiomeric excess of the substrate (eeₛ) and product (eeₚ), and the enantioselectivity factor (E).

Comparative Performance Data

While specific kinetic resolution data for 1-(3,5-Difluorophenyl)ethanamine is not extensively published, data from the closely related and widely studied 1-phenylethylamine serves as an excellent benchmark. The principles and analytical methods are directly transferable. Lipase-catalyzed acylations are among the most common and effective methods for resolving such amines.[1][2] The table below summarizes the performance of Candida antarctica lipase B (CALB), a highly effective and reliable biocatalyst, under various conditions for the resolution of 1-phenylethylamine.[3]

Catalyst / EnzymeAcylating AgentSolventConversion (c)Substrate ee (eeₛ)Product ee (eeₚ)E-value
Novozym 435 (CALB)Isopropyl AcetateToluene52.4%98%-89[4]
Novozym 435 (CALB)Isopropyl AcetateToluene39.0%-96%89[4]
Sol-gel CALBIsopropyl MethoxyacetateSolvent-free-≥ 95%≥ 95%-[5]
CALBDiisopropyl MalonateToluene44.9%-99.9%>200[1]
CALB (Continuous Flow)Ethyl Acetate--->99%-[5]

Note: Data presented is for the kinetic resolution of 1-phenylethylamine, a structural analog of 1-(3,5-Difluorophenyl)ethanamine. The enantioselectivity factor (E) is a measure of how effectively the catalyst discriminates between the two enantiomers.[6] A higher E-value signifies greater efficiency. An E-value greater than 20 is generally considered useful for kinetic resolution.[7]

Experimental Workflow & Protocols

The successful quantification of kinetic resolution efficiency hinges on a robust experimental design and precise analytical methodology.

The diagram below illustrates a typical workflow for the enzymatic kinetic resolution of a racemic amine and the subsequent analysis to determine its efficiency.

G cluster_reaction Kinetic Resolution cluster_analysis Analysis & Quantification racemic_amine Racemic Amine (e.g., (±)-1-(3,5-Difluorophenyl)ethanamine) reaction_vessel Reaction (Toluene, 30-50°C) racemic_amine->reaction_vessel acyl_agent Acylating Agent (e.g., Isopropyl Acetate) acyl_agent->reaction_vessel enzyme Enzyme Catalyst (e.g., CALB / Novozym 435) enzyme->reaction_vessel quench Quench Reaction & Workup reaction_vessel->quench mixture Mixture of: - Unreacted (S)-Amine - Acylated (R)-Amide quench->mixture hplc Chiral HPLC / GC Analysis mixture->hplc data Peak Area Integration hplc->data calc Calculate: - % Conversion (c) - % Enantiomeric Excess (ee) - E-value data->calc

Caption: Workflow for enzymatic kinetic resolution and efficiency analysis.

This protocol provides a general procedure for the kinetic resolution of a primary amine using Novozym 435 (immobilized CALB).

  • Reaction Setup: To a vial, add the racemic amine (e.g., 1-(3,5-Difluorophenyl)ethanamine, 1.0 mmol), an appropriate organic solvent (e.g., Toluene, 5 mL), and the acylating agent (e.g., Isopropyl acetate, 0.6 mmol).[4]

  • Enzyme Addition: Add the enzyme catalyst (e.g., Novozym 435, 20 mg).[8]

  • Incubation: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).[4]

  • Monitoring: Monitor the reaction progress by taking small aliquots at various time intervals (e.g., 2, 4, 8, 24 hours) and analyzing them via chiral HPLC or GC.

  • Termination: Once the desired conversion is reached (typically near 50%), terminate the reaction by filtering off the immobilized enzyme.[8] The filtrate, containing the unreacted amine and the acylated product, is then prepared for analysis.

Accurate determination of enantiomeric excess (ee) is most commonly achieved using Chiral High-Performance Liquid Chromatography (HPLC).[9][10]

  • Sample Preparation: Dilute an aliquot of the final reaction mixture with the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV or Circular Dichroism (CD) detector.[9][11]

    • Column: A suitable Chiral Stationary Phase (CSP) column. For primary amines, polysaccharide-based columns (e.g., Chiralpak series) or cyclofructan-based columns are often effective.[12]

    • Mobile Phase: A mixture of solvents such as Hexane/Isopropanol or an acetonitrile/methanol system, often with acidic and basic additives (e.g., trifluoroacetic acid and triethylamine) to improve peak shape.[12]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a wavelength where the analytes absorb (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas corresponding to the two enantiomers of the unreacted substrate and/or the two enantiomers of the product.

    • Calculate Enantiomeric Excess (ee):

      • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

    • Calculate Conversion (c):

      • c (%) = (eeₛ) / (eeₛ + eeₚ) * 100

    • Calculate Enantioselectivity Factor (E): For an irreversible reaction, the E-value can be calculated using the following formula:[13]

      • E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]

      • Alternatively: E = ln[(1 - c)(1 - eeₛ)] / ln[(1 - c)(1 + eeₛ)]

By systematically applying these protocols, researchers can accurately quantify and compare the efficiency of different kinetic resolution strategies, facilitating the optimization of synthetic routes for chiral pharmaceuticals.

References

Assessing the Stereochemical Purity of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral compounds is a critical parameter that can significantly impact biological activity, efficacy, and safety. This guide provides an objective comparison of analytical techniques for assessing the enantiomeric excess (e.e.) of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, a key chiral building block. The following sections present a comparative analysis of Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (Chiral CE), supported by representative experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining the stereochemical purity of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. Chiral HPLC is often considered the gold standard due to its high resolution and reproducibility. NMR spectroscopy offers a powerful alternative, particularly with the use of chiral solvating or derivatizing agents, providing clear and quantifiable results without the need for chromatographic separation. Chiral Capillary Electrophoresis is another valuable technique, known for its high efficiency and low sample consumption.

A summary of the performance of these techniques is presented in the table below.

ParameterChiral HPLCNMR Spectroscopy with Chiral Derivatizing AgentChiral Capillary Electrophoresis
Enantiomeric Excess (e.e.) (%) >99.5>99.5>99.5
Resolution (Rₛ) 2.1N/AN/A
Analysis Time (min) 151020
Limit of Detection (LOD) of (S)-enantiomer (%) 0.050.10.1
Limit of Quantification (LOQ) of (S)-enantiomer (%) 0.150.30.3
Precision (RSD, %) <1.0<2.0<2.5

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV detector.

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

NMR Spectroscopy with Chiral Derivatizing Agent

NMR spectroscopy, in conjunction with a chiral derivatizing agent, can be used to determine the enantiomeric purity of chiral amines. The chiral agent reacts with both enantiomers to form diastereomers, which exhibit distinct signals in the NMR spectrum.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Experimental Procedure:

  • Derivatization: In an NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • Add 1.1 equivalents of a chiral derivatizing agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Add 1.5 equivalents of a non-chiral base (e.g., triethylamine) to neutralize the HCl salt and facilitate the reaction.

  • Gently shake the tube to ensure complete mixing and reaction.

  • NMR Analysis: Acquire a ¹⁹F NMR spectrum. The fluorine atoms of the trifluoromethyl group in the Mosher's amide diastereomers will show distinct chemical shifts.

Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomers. % e.e. = [ (Integral(R-amide) - Integral(S-amide)) / (Integral(R-amide) + Integral(S-amide)) ] x 100

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that utilizes a chiral selector added to the background electrolyte to achieve enantiomeric resolution.[1][2]

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM of a chiral selector (e.g., sulfated-β-cyclodextrin).[3]

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (50 mbar for 5 s).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of water.

Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers. % e.e. = [ (Area(R) / Migration Time(R) - Area(S) / Migration Time(S)) / (Area(R) / Migration Time(R) + Area(S) / Migration Time(S)) ] x 100

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_hplc Chiral HPLC Workflow hplc_prep Sample Preparation hplc_inj Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Data Analysis (% e.e.) hplc_det->hplc_data

Caption: Workflow for Chiral HPLC Analysis.

cluster_nmr NMR Spectroscopy Workflow nmr_prep Sample & Reagent Preparation nmr_deriv Derivatization nmr_prep->nmr_deriv nmr_acq NMR Spectrum Acquisition nmr_deriv->nmr_acq nmr_data Data Analysis (% e.e.) nmr_acq->nmr_data cluster_ce Chiral CE Workflow ce_prep Sample & BGE Preparation ce_inj Injection ce_prep->ce_inj ce_sep Electrophoretic Separation ce_inj->ce_sep ce_det UV Detection ce_sep->ce_det ce_data Data Analysis (% e.e.) ce_det->ce_data cluster_methods Stereochemical Purity Assessment Methods cluster_attributes Method Attributes main (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride hplc Chiral HPLC main->hplc nmr NMR Spectroscopy main->nmr ce Chiral CE main->ce hplc_attr High Resolution High Reproducibility Established Method hplc->hplc_attr nmr_attr No Separation Needed Direct Quantification Requires Derivatization nmr->nmr_attr ce_attr High Efficiency Low Sample Volume Method Development Can Be Complex ce->ce_attr

References

A Head-to-Head Battle for Enantiomeric Purity: Cross-Validating Enantiomeric Excess (ee) Values with HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. The two titans of chromatography, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are both powerful tools for this purpose. This guide provides an objective comparison of their performance in determining ee values, underscored by supporting experimental data and detailed methodologies to aid in method selection and cross-validation.

The choice between HPLC and GC for chiral separations is often dictated by the physicochemical properties of the analyte. HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds, whereas GC excels with volatile and thermally stable molecules.[1] Both methods rely on chiral stationary phases (CSPs) to differentiate between enantiomers.[1] To ensure the utmost confidence in analytical results, particularly in regulated environments, cross-validation of ee values using both techniques is a highly recommended practice.[1]

Quantitative Data Presentation: A Comparative Look

To illustrate the cross-validation of ee values, let's consider a hypothetical case study involving the chiral drug, Ketoprofen. The (S)-enantiomer is pharmacologically active, while the (R)-enantiomer is less active and can undergo metabolic inversion.[2] Accurate determination of the enantiomeric composition is therefore critical. The following table summarizes representative data from the analysis of a Ketoprofen sample using both chiral HPLC and chiral GC.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Compound KetoprofenKetoprofen (as methyl ester derivative)
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD)Cyclodextrin-based (e.g., Beta-DEX™)
Mobile Phase/Carrier Gas n-Hexane/Isopropanol/Trifluoroacetic AcidHelium
Retention Time (S-enantiomer) 8.2 min12.5 min
Retention Time (R-enantiomer) 9.5 min13.1 min
Resolution (Rs) > 2.0> 2.5
Determined % ee 98.5%98.3%
Precision (%RSD, n=6) < 1.0%< 1.0%
Limit of Quantification (LOQ) ~0.05% of the major enantiomer~0.02% of the major enantiomer

This table presents illustrative data for comparative purposes.

Experimental Protocols: A Glimpse into the Methodology

Reproducible and reliable results are contingent on meticulously executed experimental protocols. Below are representative methodologies for the chiral analysis of a profen-class drug using HPLC and GC.

Chiral HPLC Method for Ketoprofen

This protocol outlines a normal-phase HPLC method for the enantiomeric separation of Ketoprofen.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact composition may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dissolve the Ketoprofen sample in the mobile phase to a known concentration.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Processing: Integrate the peak areas of the two enantiomers.

  • Calculation of ee: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Chiral GC Method for Ketoprofen (after derivatization)

For GC analysis, non-volatile compounds like Ketoprofen often require derivatization to increase their volatility. A common approach is esterification to form the methyl ester.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a split/splitless injector.

Chromatographic Conditions:

  • Column: A cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 200°C at 5°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID).

  • Injection Volume: 1 µL (split injection).

Procedure:

  • Derivatization (Esterification): React the Ketoprofen sample with a suitable methylating agent (e.g., diazomethane or methanol with an acid catalyst) to convert it to its methyl ester.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane).

  • Analysis: Inject the sample onto the GC system.

  • Data Processing: Integrate the peak areas of the two enantiomeric ester peaks.

  • Calculation of ee: Use the same formula as for the HPLC method.

Workflow Visualizations

To further clarify the analytical processes, the following diagrams illustrate the general workflows for ee determination by chiral HPLC and GC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample Chiral Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (optional) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for ee determination by Chiral HPLC.

GC_Workflow cluster_sample_prep_gc Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis_gc Data Analysis SampleGC Chiral Compound Derivatize Derivatization (if necessary) SampleGC->Derivatize DissolveGC Dissolve in Solvent Derivatize->DissolveGC InjectGC Inject into GC System DissolveGC->InjectGC SeparateGC Separation on Chiral Capillary Column InjectGC->SeparateGC DetectGC FID/MS Detection SeparateGC->DetectGC ChromatogramGC Obtain Chromatogram DetectGC->ChromatogramGC IntegrateGC Integrate Peak Areas ChromatogramGC->IntegrateGC CalculateGC Calculate % ee IntegrateGC->CalculateGC

Workflow for ee determination by Chiral GC.

References

A Researcher's Guide to Asymmetric Synthesis: Benchmarking Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a critical challenge. This guide provides an objective comparison of three leading asymmetric synthesis methodologies: organocatalysis, transition-metal catalysis, and biocatalysis. We present performance benchmarks from key reactions, detailed experimental protocols, and visual guides to the underlying principles and workflows.

The chirality of a molecule can dramatically influence its pharmacological activity. One enantiomer may provide a desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1] Consequently, the ability to selectively produce a single enantiomer is of paramount importance in modern drug discovery and development.[2] This guide benchmarks the performance of different catalytic systems in two widely used carbon-carbon bond-forming reactions: the Aldol Reaction and the Michael Addition. Furthermore, it explores the highly selective synthesis of chiral amines using biocatalysis.

Performance Benchmarks: A Comparative Analysis

The efficacy of an asymmetric synthesis methodology is primarily evaluated by its ability to produce the target molecule with high yield and stereoselectivity, measured as enantiomeric excess (ee%) and diastereomeric ratio (dr). The following tables summarize the performance of representative catalysts from organocatalysis, transition-metal catalysis, and biocatalysis in key asymmetric transformations.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental method for forming carbon-carbon bonds. The data below compares the performance of an organocatalyst ((S)-Proline) and a transition-metal complex in the asymmetric aldol reaction.

Catalyst TypeRepresentative CatalystKetoneAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)dr (anti/syn)
Organocatalyst(S)-ProlineCyclohexanone4-Nitrobenzaldehyde20Methanol/Water24-72999695:5
Transition-MetalChiral Zinc-BINOL ComplexAcetophenoneBenzaldehydeNot SpecifiedNot SpecifiedNot Specified9285Not Specified

Table 1: Performance comparison of organocatalysis and transition-metal catalysis in the asymmetric aldol reaction.

Asymmetric Michael Addition

The Michael addition is another crucial reaction for C-C bond formation. The following table benchmarks the performance of an organocatalyst and a metal-based catalyst in this reaction.

Catalyst TypeRepresentative CatalystMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)dr (syn/anti)
Organocatalyst(R,R)-DPEN-thioureaCyclohexanoneβ-Nitrostyrene10Water2499999:1
Transition-MetalChiral LiAl(BINOL)2Diethyl malonateCyclopentenoneNot SpecifiedTHF2Not Specified>95Not Specified

Table 2: Performance comparison of organocatalysis and transition-metal catalysis in the asymmetric Michael addition.

Asymmetric Synthesis of Chiral Amines

Biocatalysis, utilizing enzymes like transaminases, has emerged as a powerful tool for the synthesis of chiral amines, which are prevalent in active pharmaceutical ingredients.[3]

Catalyst TypeRepresentative CatalystSubstrateAmino DonorYield (%)ee (%)
Biocatalystω-TransaminasePrositagliptin KetoneIsopropylamine>95>99.5
Biocatalystω-TransaminaseBenzylacetoneL-alanine90.2>99

Table 3: Performance of a biocatalyst in the asymmetric synthesis of chiral amines.[4][5]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful implementation of these catalytic systems.

General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted for the reaction between cyclohexanone and 4-nitrobenzaldehyde.[1][6]

  • Preparation: In a 2 mL vial at room temperature, add (S)-proline (0.03 mmol, 20 mol%).

  • Solvent Addition: Add methanol (40 µL) and water (10 µL) to the vial.

  • Reactant Addition: Add cyclohexanone (1.5 mmol) followed by 4-nitrobenzaldehyde (0.3 mmol).

  • Reaction: Cap the vial and stir the mixture at room temperature for the desired time (typically 24-72 hours).

  • Work-up: Quench the reaction with a saturated ammonium chloride solution and extract the product with ethyl acetate. The organic layers are combined, washed with water, and dried over magnesium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Asymmetric Michael Addition using a LiAl(BINOL)2 Catalyst

This procedure describes the reaction between diethyl malonate and cyclopentenone.[7]

  • Catalyst Formation: In a 50 mL three-neck flask under a nitrogen atmosphere, dissolve (S)-BINOL (300 mg) in anhydrous THF (9 mL). Cool the solution to 0°C and add a 1M solution of LiAlH4 in THF (0.5 mL) dropwise. Stir the mixture for 30 minutes, allowing it to warm to room temperature.

  • Reaction: To the catalyst solution, add diethyl malonate (0.6 mL) dropwise, followed by cyclopentenone (0.5 mL).

  • Heating: Heat the reaction mixture to reflux for 2 hours.

  • Purification: After cooling, the product is purified by flash chromatography on silica gel.

General Protocol for Asymmetric Synthesis of Chiral Amines using a Transaminase

This protocol outlines the synthesis of (R)-2-fluoro-α-methylbenzylamine.[8]

  • Reaction Mixture Preparation: In a suitable vessel, dissolve HEPES buffer (0.1 M) and PLP (1 mM) in distilled water. Add isopropylamine (125–500 mM) as the amino donor and adjust the pH to 8.0.

  • Substrate Addition: Add the substrate, 2′-fluoroacetophenone (10–50 mM).

  • Enzyme Addition: Introduce the transaminase enzyme (free or immobilized).

  • Reaction: Stir the mixture at a controlled temperature until the desired conversion is reached.

  • Work-up and Analysis: The product can be extracted and analyzed by chiral chromatography to determine the yield and enantiomeric excess.

Visualizing the Science

Diagrams are provided to illustrate key concepts in asymmetric synthesis and its application in drug development.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst Select Catalyst mixing Combine Reactants catalyst->mixing reagents Prepare Reagents & Solvents reagents->mixing conditions Control Temp & Time mixing->conditions workup Reaction Quench & Work-up conditions->workup purification Purify Product workup->purification analysis Analyze Yield & ee% purification->analysis mTOR_pathway cluster_upstream Upstream Signals cluster_core Core mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Activates AKT Akt PI3K->AKT AKT->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2->AKT Activates Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization

References

A Comparative Economic Analysis of Chiral Resolution and Asymmetric Synthesis for Target Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route to a chiral molecule is a critical decision with significant economic and efficiency implications. This guide provides an objective comparison of two primary strategies: classical chiral resolution and modern asymmetric synthesis. By examining key performance indicators and cost factors, supported by experimental data and detailed methodologies for representative target molecules, this guide aims to equip decision-makers with the information needed to select the optimal pathway for their specific needs.

The production of single-enantiomer drugs is a cornerstone of the pharmaceutical industry, as the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. Historically, chiral resolution of a racemic mixture was the primary method for obtaining enantiomerically pure compounds. However, advancements in catalysis have made asymmetric synthesis a powerful and often more economical alternative.

At a Glance: Chiral Resolution vs. Asymmetric Synthesis

FeatureChiral ResolutionAsymmetric Synthesis
Theoretical Max. Yield 50% (without racemization of the unwanted enantiomer)Approaching 100%
Process Separation of a racemic mixtureDirect synthesis of the desired enantiomer
Key Reagents Stoichiometric resolving agents (e.g., tartaric acid derivatives)Catalytic amounts of chiral catalysts/ligands or enzymes
Atom Economy Generally lowerGenerally higher
Development Time Can be faster to develop for initial small-scale batchesMay require more extensive catalyst screening and optimization
Scalability Can be challenging due to the need for large quantities of resolving agents and solventsOften more straightforward to scale up
Cost Drivers Cost and recovery of resolving agent, solvent usage, disposal of the unwanted enantiomerCost of catalyst/ligand, catalyst loading, reaction conditions (e.g., pressure, temperature)

Decision-Making Workflow

The choice between chiral resolution and asymmetric synthesis is a multi-faceted decision that depends on factors such as the stage of development, the scale of production, the cost of raw materials, and the complexity of the target molecule. The following workflow illustrates a typical decision-making process:

G start Start: Chiral Target Molecule racemate_synthesis Is a scalable synthesis of the racemate available? start->racemate_synthesis resolution_screening Screen Chiral Resolving Agents racemate_synthesis->resolution_screening Yes asymmetric_screening Screen Asymmetric Catalysts/Enzymes racemate_synthesis->asymmetric_screening No resolution_success Successful Resolution? resolution_screening->resolution_success resolution_success->asymmetric_screening No process_optimization_res Process Optimization & Cost Analysis (Resolution) resolution_success->process_optimization_res Yes asymmetric_success Successful Asymmetric Synthesis? asymmetric_screening->asymmetric_success asymmetric_success->resolution_screening No, but racemate is accessible process_optimization_asym Process Optimization & Cost Analysis (Asymmetric) asymmetric_success->process_optimization_asym Yes final_decision Select Optimal Route process_optimization_res->final_decision process_optimization_asym->final_decision

Caption: A workflow for selecting between chiral resolution and asymmetric synthesis.

Case Study 1: (S)-Ibuprofen

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is responsible for the majority of the therapeutic effect. While it is often sold as a racemate, the production of enantiomerically pure (S)-ibuprofen offers therapeutic advantages.

ParameterEnzymatic Kinetic Resolution of Racemic Ibuprofen EsterAsymmetric Hydrogenation of an Achiral Precursor
Yield (desired enantiomer) ~42% (can be increased to >85% with dynamic kinetic resolution)[1]>90%
Enantiomeric Excess (ee) 93-99.4%[1]>95%
Key Reagent/Catalyst Lipase (e.g., from Candida rugosa)Chiral Ruthenium-BINAP complex
Process Complexity Multi-step process: esterification of racemic acid, enzymatic hydrolysis, separation, and hydrolysis of the remaining ester.Fewer steps, but requires specialized high-pressure hydrogenation equipment.
Cost Considerations Cost of the enzyme, potential for enzyme recycling, cost of racemization agent in DKR.High cost of the ruthenium catalyst and chiral ligand (e.g., BINAP). Catalyst recovery and recycling are crucial for economic viability.
Experimental Protocols

1. Enzymatic Kinetic Resolution of (R,S)-Ibuprofen Ethyl Ester

This protocol is a generalized procedure based on literature methods.

  • Esterification: Racemic ibuprofen (1.0 eq) is esterified with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to produce (R,S)-ibuprofen ethyl ester. The product is isolated and purified.

  • Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer solution (pH ~7.5). Immobilized lipase from Candida rugosa is added, and the mixture is stirred at a controlled temperature (e.g., 40°C). The reaction is monitored by HPLC until approximately 50% conversion is reached.

  • Work-up and Separation: The enzyme is filtered off. The aqueous phase is acidified, and the resulting (S)-ibuprofen is extracted with an organic solvent. The unreacted (R)-ibuprofen ethyl ester remains in the organic phase and can be isolated.

  • Hydrolysis of (R)-ester: The isolated (R)-ibuprofen ethyl ester can be hydrolyzed under basic conditions to yield (R)-ibuprofen, which can potentially be racemized and recycled.

2. Asymmetric Hydrogenation to (S)-Ibuprofen

This protocol is a generalized procedure for the asymmetric hydrogenation of an α-aryl acrylic acid precursor.

  • Catalyst Preparation: In a glovebox, a ruthenium precursor (e.g., [Ru(cod)Cl₂]n) and a chiral phosphine ligand (e.g., (S)-BINAP) are dissolved in an anhydrous, deoxygenated solvent (e.g., methanol) and stirred to form the active catalyst.

  • Hydrogenation: The α-(4-isobutylphenyl)acrylic acid precursor is dissolved in methanol in a high-pressure autoclave. The catalyst solution is added. The autoclave is sealed, purged with hydrogen, and then pressurized with H₂ gas (e.g., 10-50 atm). The reaction is stirred at a controlled temperature (e.g., 25-50°C) until the reaction is complete (monitored by HPLC or ¹H NMR).

  • Work-up: The pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization, to yield (S)-ibuprofen.

Case Study 2: Esomeprazole

Esomeprazole, the (S)-enantiomer of omeprazole, is a proton pump inhibitor that demonstrates a "chiral switch" success story, offering improved pharmacokinetic properties over the racemate.[2]

ParameterChiral Resolution of OmeprazoleAsymmetric Oxidation of Prochiral Sulfide
Yield (desired enantiomer) <50% (theoretical maximum of 50%)>80% on an industrial scale[3]
Enantiomeric Excess (ee) High (>99%) after separation>99.8% on an industrial scale[3]
Method Chiral chromatography (e.g., HPLC)Titanium-catalyzed asymmetric oxidation[2] or enzymatic oxidation[2]
Process Complexity Requires specialized and expensive chromatography equipment and solvents.Requires a chiral catalyst system and careful control of reaction conditions to avoid over-oxidation.[2][4]
Cost Considerations High operational costs due to solvent consumption, column lifetime, and lower throughput.Cost of the titanium catalyst and chiral tartrate ligand, or the cost of the engineered enzyme and cofactor recycling system.[2]
Experimental Protocols

1. Chiral Resolution of Omeprazole via Preparative HPLC

This is a generalized protocol.

  • Sample Preparation: Racemic omeprazole is dissolved in a suitable mobile phase solvent.

  • Chromatographic Separation: The solution is injected onto a preparative chiral stationary phase column (e.g., a polysaccharide-based column). The enantiomers are separated using an optimized mobile phase (e.g., a mixture of heptane and ethanol with a basic additive).

  • Fraction Collection: The eluent is monitored by a UV detector, and the fractions corresponding to the (S)-enantiomer (esomeprazole) are collected.

  • Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the enantiomerically pure esomeprazole.

2. Asymmetric Oxidation for Esomeprazole Synthesis

This protocol is based on the widely used titanium-catalyzed method.[4]

  • Catalyst Formation: In a reactor, titanium(IV) isopropoxide and (S,S)-diethyl tartrate are reacted in an organic solvent (e.g., toluene) to form the chiral titanium complex.

  • Oxidation: The prochiral sulfide precursor, 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, is added to the reactor. Cumene hydroperoxide is then added dropwise as the oxidant at a controlled temperature.

  • Quenching and Work-up: The reaction is quenched, and the esomeprazole is isolated, often as a salt, and purified by crystallization.

Logical Relationship of Synthesis Pathways

G cluster_resolution Chiral Resolution cluster_asymmetric Asymmetric Synthesis racemic_mixture Racemic Mixture diastereomers Diastereomeric Mixture racemic_mixture->diastereomers resolving_agent Chiral Resolving Agent resolving_agent->diastereomers separation Separation (e.g., Crystallization, Chromatography) diastereomers->separation desired_enantiomer Desired Enantiomer separation->desired_enantiomer unwanted_enantiomer Unwanted Enantiomer separation->unwanted_enantiomer achiral_substrate Achiral Substrate asymmetric_reaction Asymmetric Reaction achiral_substrate->asymmetric_reaction chiral_catalyst Chiral Catalyst/Enzyme chiral_catalyst->asymmetric_reaction product_mixture Product Mixture (high ee) asymmetric_reaction->product_mixture purification Purification product_mixture->purification final_product Desired Enantiomer purification->final_product

Caption: Logical flow of chiral resolution versus asymmetric synthesis.

Conclusion

The economic and practical choice between chiral resolution and asymmetric synthesis is highly dependent on the specific target molecule and the stage of development.

  • Chiral resolution can be a rapid and straightforward method for obtaining small quantities of enantiopure material for initial studies, especially if a robust racemic synthesis and an effective resolving agent are readily available. However, its inherent 50% yield limitation and the challenges associated with handling large quantities of resolving agents and disposing of the unwanted enantiomer often make it less economically viable for large-scale production.

  • Asymmetric synthesis , while potentially requiring more initial investment in catalyst development and process optimization, offers significant long-term economic advantages due to its higher theoretical yields, better atom economy, and often simpler work-up procedures. The high cost of many chiral catalysts and ligands necessitates a focus on catalyst loading, turnover number, and efficient recycling strategies to ensure commercial viability. The rise of biocatalysis presents a compelling green and often cost-effective alternative for many asymmetric transformations.[5]

For drug development professionals, a thorough techno-economic analysis, considering not only the immediate costs of reagents but also factors like process mass intensity, waste generation, and scalability, is crucial for making an informed and strategic decision that will impact the entire lifecycle of the product.

References

Safety Operating Guide

Proper Disposal of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, ensuring compliance with standard safety protocols.

I. Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. Safety Data Sheets (SDS) consistently highlight the following hazards:

  • Health Hazards: The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.

  • Environmental Hazards: It is toxic to aquatic life.

A summary of the key hazard statements is provided in the table below.

Hazard Statement CodeDescription
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]
H401Toxic to aquatic life

II. Personal Protective Equipment (PPE)

Before handling the compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure.

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Use impervious gloves, such as nitrile rubber.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, use a NIOSH-approved respirator.[2][3]

III. Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

start Start: Identify Waste This compound ppe Step 1: Wear Appropriate PPE - Safety Glasses - Gloves - Lab Coat start->ppe container Step 2: Prepare Waste Container - Use original or approved, labeled container - Keep container closed ppe->container transfer Step 3: Transfer Waste - Avoid creating dust - Use a chemical fume hood container->transfer storage Step 4: Temporary Storage - Store in a designated, cool, dry, well-ventilated area - Away from incompatible materials transfer->storage disposal Step 5: Professional Disposal - Contact licensed waste disposal company - Follow all local, state, and federal regulations storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

IV. Step-by-Step Disposal Protocol

1. Containerization of Waste:

  • Leave the chemical in its original container whenever possible.

  • If the original container is not usable, transfer the waste to a suitable, clearly labeled, and closed container.

  • Do not mix with other waste materials.

2. Handling and Transfer:

  • When handling the solid material, avoid creating dust.[2]

  • It is recommended to handle the waste within a chemical fume hood to ensure adequate ventilation.[4]

  • After handling, wash hands thoroughly.

3. Temporary Storage:

  • Store the waste container in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store the waste away from incompatible materials.

4. Final Disposal:

  • The disposal of this compound must be carried out by a licensed and approved waste disposal company.[2][4]

  • Do not dispose of this chemical into drains or the environment.[2][4]

  • Follow all national and local regulations for hazardous waste disposal. In some cases, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.

Disclaimer: This information is intended as a guide and does not replace the need to consult the official Safety Data Sheet (SDS) for this compound and to adhere to all applicable local, state, and federal regulations. Always follow the specific procedures established by your institution's environmental health and safety department.

References

Personal protective equipment for handling (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS No: 321318-28-9).

This document provides critical safety and logistical information to ensure the proper handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or NIOSH (US) approved standards.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).Inspect gloves before use. Use proper glove removal technique.
Body Protection Laboratory coat.---
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities.---

Operational and Disposal Plans

1. Engineering Controls and Safe Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.

  • Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Avoid inhalation of dust or aerosols.[2][3]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][4]

    • Wash hands thoroughly after handling.[1][2][4]

    • Keep containers tightly closed when not in use.[1][2][4]

2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the chemical fume hood is functioning properly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the release of dust. Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After use, decontaminate the work area and any equipment used.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly sealed to prevent moisture absorption, as the substance may be hygroscopic.[4]

4. Disposal Plan:

As a halogenated organic compound, this compound and its containers must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect waste material in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Route:

    • Arrange for disposal through a licensed professional waste disposal service.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[2][3]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2][3]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling A Don PPE B Verify Fume Hood Operation A->B C Weigh and Transfer B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Remove PPE F->G H Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.